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2-(Chloromethyl)-4-(trifluoromethyl)-1,3-thiazole Documentation Hub

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  • Product: 2-(Chloromethyl)-4-(trifluoromethyl)-1,3-thiazole
  • CAS: 1060815-98-6

Core Science & Biosynthesis

Foundational

Structure and reactivity of chloromethyl trifluoromethyl thiazoles

Title: Strategic Functionalization of Chloromethyl Trifluoromethyl Thiazoles: A Technical Guide to Synthesis and Reactivity Executive Summary The simultaneous incorporation of a trifluoromethyl ( ) group and a chlorometh...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Functionalization of Chloromethyl Trifluoromethyl Thiazoles: A Technical Guide to Synthesis and Reactivity

Executive Summary

The simultaneous incorporation of a trifluoromethyl (


) group and a chloromethyl (

) moiety onto a thiazole scaffold creates a "privileged structure" with dual utility in drug discovery. The

group acts as a metabolic shield and lipophilicity modulator, while the

group serves as a highly reactive electrophilic handle for late-stage diversification. This guide provides a technical deep-dive into the synthesis, electronic properties, and reactivity of 4-(chloromethyl)-2-(trifluoromethyl)thiazole , a critical building block for next-generation agrochemicals and pharmaceuticals.

Structural Analysis & Electronic Properties

The 4-(chloromethyl)-2-(trifluoromethyl)thiazole scaffold exhibits a unique electronic push-pull system that dictates its reactivity profile.

  • The Trifluoromethyl Effect (C2 Position): The

    
     group is strongly electron-withdrawing (
    
    
    
    ). When positioned at C2, it significantly reduces the electron density of the thiazole ring nitrogen.
    • Consequence: The ring becomes resistant to oxidative metabolism (e.g., by cytochrome P450s) and less susceptible to electrophilic aromatic substitution at the C5 position compared to non-fluorinated analogs.

  • The Chloromethyl Handle (C4 Position): This group functions as a benzylic-like electrophile.

    • Reactivity: The electron-deficient nature of the thiazole ring (exacerbated by the

      
       group) increases the electrophilicity of the methylene carbon, making the chloride an exceptional leaving group for 
      
      
      
      reactions.

Table 1: Physicochemical Impact of Substituents

FeatureSubstituent EffectImpact on Drug Design
Lipophilicity

increases

(

)
Enhances membrane permeability and blood-brain barrier penetration.
Metabolic Stability C-F bond energy (~485 kJ/mol)Blocks metabolic soft spots; extends half-life (

).[1]
Electrophilicity

(activated by ring)
Enables rapid covalent attachment to nucleophilic pharmacophores (amines, thiols).
Dipole Moment Vector sum of N, S, and

Influences binding affinity in polar pockets of enzymes/receptors.

Synthetic Routes: The Modified Hantzsch Cyclization

The most robust method for constructing this scaffold is a modified Hantzsch Thiazole Synthesis . Unlike standard Hantzsch reactions using simple thioamides, the introduction of the


 group requires the use of trifluorothioacetamide.
Mechanism of Action
  • Nucleophilic Attack: The sulfur atom of 2,2,2-trifluoroethanethioamide attacks the unhindered carbon of 1,3-dichloroacetone.

  • Cyclization: Intramolecular attack by the nitrogen onto the carbonyl carbon.

  • Dehydration: Loss of water drives aromatization to form the thiazole ring.

HantzschSynthesis Reagents 2,2,2-Trifluoroethanethioamide + 1,3-Dichloroacetone Inter S-Alkylated Intermediate (Transient) Reagents->Inter S_N2 Attack (EtOH, Reflux) Cycliz Hydroxy-thiazoline Inter->Cycliz Cyclization Product 4-(Chloromethyl)-2-(trifluoromethyl)thiazole Cycliz->Product - H2O (Aromatization)

Figure 1: Stepwise mechanistic pathway for the synthesis of the core scaffold.

Reactivity Profile & Functionalization

Once synthesized, the core scaffold offers two primary vectors for modification: the chloromethyl group (Nucleophilic Substitution) and the C5-hydrogen (C-H Activation).

A. Nucleophilic Substitution ( ) at C4-Methyl

This is the primary utility of the scaffold. The reaction proceeds rapidly with diverse nucleophiles.

  • Amination: Reaction with primary/secondary amines yields secondary/tertiary amines.

  • Etherification: Reaction with alkoxides/phenoxides yields ethers.

  • Thioetherification: Reaction with thiols yields sulfides.

Critical Insight: Due to the high reactivity of the chloromethyl group, strong bases can sometimes cause elimination side reactions or polymerization. Weak, non-nucleophilic bases (e.g., DIPEA,


) are preferred.
B. C-H Functionalization at C5

The C5 proton is relatively acidic due to the inductive effect of the


 group.
  • Lithiation: Treatment with

    
    -BuLi at -78°C generates the C5-lithio species, which can trap electrophiles (aldehydes, halides).
    
  • Cross-Coupling: Palladium-catalyzed C-H arylation is possible, though direct halogenation (e.g., bromination) followed by Suzuki coupling is more standard.

ReactivityMap Center 4-(Chloromethyl)-2- (trifluoromethyl)thiazole Amine Amines (HNR2) --> Aminomethyl thiazoles Center->Amine Thiol Thiols (RSH) --> Thiomethyl thiazoles Center->Thiol Alkox Alkoxides (RO-) --> Ethers Center->Alkox Lith n-BuLi / Electrophile --> C5-Functionalization Center->Lith Low Temp Cross Pd-Catalysis (Ar-X) --> C5-Arylation Center->Cross

Figure 2: Divergent reactivity map showing


 pathways (grey solid) and C-H activation pathways (red dashed).

Experimental Protocols

Protocol A: Synthesis of 4-(Chloromethyl)-2-(trifluoromethyl)thiazole

Self-Validating Check: The formation of the product is indicated by the disappearance of the thioamide starting material (TLC: 30% EtOAc/Hexanes) and the appearance of a less polar spot.

  • Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,2,2-trifluoroethanethioamide (10.0 mmol, 1.29 g) in absolute ethanol (50 mL).

  • Addition: Add 1,3-dichloroacetone (11.0 mmol, 1.40 g) in one portion.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Note: The solution typically turns yellow/orange.

  • Workup: Cool to room temperature. Remove ethanol under reduced pressure.

  • Neutralization: Resuspend the residue in DCM (50 mL) and wash carefully with saturated aqueous

    
     (2 x 30 mL) to neutralize HCl generated during cyclization.
    
  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).
    
  • Yield: Expect 60–75% yield as a pale yellow oil or low-melting solid.

Protocol B: Nucleophilic Substitution with a Secondary Amine

Target: Synthesis of 4-(morpholinomethyl)-2-(trifluoromethyl)thiazole.

  • Charge: To a solution of 4-(chloromethyl)-2-(trifluoromethyl)thiazole (1.0 mmol) in anhydrous acetonitrile (5 mL), add

    
     (2.0 mmol, finely ground).
    
  • Nucleophile Addition: Add morpholine (1.2 mmol) dropwise.

  • Conditions: Stir at 60°C for 2 hours.

    • Validation: Monitor by LC-MS for the mass shift (

      
       of product).
      
  • Isolation: Filter off the inorganic salts. Concentrate the filtrate. The residue is often pure enough for subsequent steps; otherwise, recrystallize from hexanes/ether.

References

  • Hantzsch Thiazole Synthesis Mechanism & Utility

    • Source: SynArchive. "Hantzsch Thiazole Synthesis."
    • URL:[Link]

  • Medicinal Chemistry of Trifluoromethyl Groups

    • Source: Journal of Medicinal Chemistry (via NIH). "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry."
    • URL:[Link]

  • Synthesis of 4-(chloromethyl)thiazoles

    • Source: BenchChem Technical Guide.[2] "Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors" (describes the chloromethyl intermediate).

  • Reactivity of Halomethyl Thiazoles

    • Source: MDPI Molecules.
    • URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to 2-(Chloromethyl)-4-(trifluoromethyl)thiazole: Synthesis, Sourcing, and Applications in Drug Discovery

Abstract This technical guide provides a comprehensive overview of 2-(chloromethyl)-4-(trifluoromethyl)thiazole, a fluorinated heterocyclic building block of significant interest to researchers, scientists, and professio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-(chloromethyl)-4-(trifluoromethyl)thiazole, a fluorinated heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. Due to its unique structural combination of a reactive chloromethyl group and a metabolically stable trifluoromethyl moiety on a thiazole scaffold, this compound represents a valuable, albeit commercially scarce, intermediate for the synthesis of novel therapeutic agents. This guide addresses the current challenges in sourcing this specific molecule and offers practical, field-proven insights into its plausible synthesis, handling, and potential applications, with a particular focus on its role in constructing complex bioactive molecules.

Introduction: The Strategic Value of Fluorinated Thiazoles in Medicinal Chemistry

The thiazole ring is a cornerstone pharmacophore, present in a multitude of FDA-approved drugs and clinical candidates. Its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems makes it a privileged scaffold in medicinal chemistry. The introduction of a trifluoromethyl (-CF3) group can profoundly enhance the pharmacological profile of a molecule.[1] This is attributed to the unique properties conferred by the -CF3 group, including increased metabolic stability by blocking potential sites of oxidation, enhanced lipophilicity which can improve cell membrane permeability, and altered electronic properties that can modulate binding affinity to biological targets.

2-(Chloromethyl)-4-(trifluoromethyl)thiazole combines these advantageous features with a versatile synthetic handle: the chloromethyl group. This electrophilic center is primed for nucleophilic substitution reactions, allowing for the facile introduction of a wide array of functional groups and the construction of more complex molecular architectures.[2][3] This strategic combination makes it a highly desirable, yet elusive, building block for drug discovery programs targeting a range of therapeutic areas, from infectious diseases to oncology.

Sourcing and Availability: Navigating a Niche Market

Extensive market research indicates that 2-(chloromethyl)-4-(trifluoromethyl)thiazole is not a readily available, off-the-shelf chemical from major commercial suppliers. One supplier, BLD Pharm, lists the hydrochloride salt of the compound, but notably without a CAS number or pricing information, suggesting it is likely a catalogue item that is not in stock and would require custom synthesis.[4]

This scarcity necessitates that researchers either commission a custom synthesis or, more commonly, prepare the compound in-house. For researchers considering the latter, sourcing of appropriate starting materials and analogous compounds is a critical first step.

Suppliers of Structurally Related and Potential Alternative Compounds

Given the limited availability of the target compound, researchers may consider structurally related molecules as alternatives or as precursors for synthesis. The following table summarizes commercially available, analogous compounds.

Compound NameCAS NumberSupplier(s)Indicative Pricing (USD)
4-(Chloromethyl)thiazole hydrochloride7709-58-2Sigma-Aldrich, TCI America, Chem-Impex$18.50 - $77.90 / 1g[5][6]
2-Chloro-4-(chloromethyl)thiazole5198-76-5Sigma-Aldrich$191.00 / 1g[7]
2-Chloro-5-(chloromethyl)thiazole105827-91-6Biopharma Centrum, Pharmaffiliates~$9.60 / 1g (for 25kg)[8][9]
2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid117724-63-7Fisher ScientificInquire for pricing[10]
2-(Trifluoromethyl)thiazole-4-carboxylic acid915030-08-9Advanced Biochemicals, Amerigo Scientific$125 - $320 / 25g[11]
2-Chloro-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole945860-88-8SmoleculeInquire for pricing[12]

Pricing is indicative and subject to change. Please consult the supplier's website for current information.

Proposed Synthesis Protocol: A Practical Approach via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a robust and widely employed method for the construction of the thiazole ring, typically involving the condensation of an α-haloketone with a thioamide.[13][14][15] Based on established precedents for the synthesis of 4-(chloromethyl)thiazoles, a plausible and efficient route to 2-(chloromethyl)-4-(trifluoromethyl)thiazole is proposed below.[16][17]

Reaction Scheme

Hantzsch_Synthesis cluster_products Product R1 1,1,1-Trifluoro-3-chloropropan-2-one P1 2-(Chloromethyl)-4-(trifluoromethyl)thiazole R1->P1 Hantzsch Condensation R2 2-Chloroethanethioamide R2->P1

Caption: Proposed Hantzsch synthesis of the target compound.

Step-by-Step Methodology

Materials:

  • 1,1,1-Trifluoro-3-chloropropan-2-one

  • 2-Chloroethanethioamide

  • Anhydrous ethanol (or other suitable solvent such as acetone)

  • Reaction vessel with reflux condenser and magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 2-chloroethanethioamide (1.0 equivalent).

  • Solvent Addition: Add anhydrous ethanol to dissolve the thioamide. The volume should be sufficient to ensure good stirring.

  • Addition of α-Haloketone: To the stirred solution, add 1,1,1-trifluoro-3-chloropropan-2-one (1.0 to 1.1 equivalents) dropwise at room temperature. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry).

Causality of Experimental Choices:

  • Inert Atmosphere: Prevents potential side reactions with atmospheric moisture and oxygen.

  • Anhydrous Solvent: The reaction involves a dehydration step, and the presence of water can hinder the cyclization.

  • Reflux: Provides the necessary activation energy for the condensation and cyclization to proceed at a reasonable rate.

  • Purification: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials and byproducts.

Applications in Drug Discovery and Development

The strategic placement of the chloromethyl and trifluoromethyl groups on the thiazole scaffold makes 2-(chloromethyl)-4-(trifluoromethyl)thiazole a highly attractive building block for medicinal chemistry.

Role as a Versatile Synthetic Intermediate

The primary utility of this compound lies in the reactivity of the chloromethyl group, which is an excellent electrophile for SN2 reactions.[2][3] This allows for the introduction of a wide range of nucleophiles, thereby enabling the synthesis of diverse libraries of compounds for biological screening.

SN2_Reaction Reactant1 2-(Chloromethyl)-4-(trifluoromethyl)thiazole Product Substituted Thiazole Derivative Reactant1->Product SN2 Reaction Nucleophile Nucleophile (Nu-H or Nu-) Nucleophile->Product

Sources

Foundational

A Senior Application Scientist's Guide to the Safe Handling of Fluorinated Thiazole Intermediates

Authored for Researchers, Scientists, and Drug Development Professionals Foreword: The Double-Edged Sword of Fluorine in Thiazole Scaffolds The strategic incorporation of fluorine into heterocyclic scaffolds, particularl...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Double-Edged Sword of Fluorine in Thiazole Scaffolds

The strategic incorporation of fluorine into heterocyclic scaffolds, particularly thiazoles, has become a cornerstone of modern medicinal chemistry. As scientists in the field, we are all familiar with the remarkable enhancements fluorine can bestow upon a molecule: improved metabolic stability by blocking sites of oxidative metabolism, increased binding affinity through unique electronic interactions, and modulated lipophilicity and pKa to fine-tune pharmacokinetic profiles.[1][2] The trifluoromethyl (-CF3) group, in particular, is a powerful tool for these purposes.[2]

However, these same properties that make fluorinated thiazoles so attractive as pharmaceutical intermediates also necessitate a heightened level of vigilance and a deeply informed approach to their handling. The very stability of the C-F bond and the potent electron-withdrawing nature of fluorinated groups can alter a molecule's reactivity, decomposition pathways, and toxicological profile in ways that are not always intuitive. This guide is born from extensive field experience and is designed to provide you, my fellow researchers, with the technical insights and practical protocols necessary to harness the power of these intermediates while upholding the highest standards of laboratory safety. We will move beyond a mere recitation of standard operating procedures to explore the causality behind the hazards, enabling you to build a self-validating system of safety in your own laboratories.

Understanding the Hazard Profile: A Mechanistic Perspective

The hazard profile of a fluorinated thiazole intermediate is not monolithic; it is a nuanced function of the type and position of both the fluorine-containing substituent and other groups on the thiazole ring. A fundamental understanding of the underlying chemistry is paramount to anticipating and mitigating risks.

The Electronic Influence of Fluorine and Its Toxicological Implications

The introduction of a trifluoromethyl group dramatically alters the electron density of the thiazole ring. This strong electron-withdrawing effect can make other positions on the ring more susceptible to nucleophilic attack. From a toxicological standpoint, this is critical. In the body, metabolic processes are mediated by enzymes like the cytochrome P450 (CYP) superfamily.[3][4] While fluorination can block metabolism at the site of substitution, it can also alter the molecule's interaction with CYP enzymes, potentially leading to the formation of reactive metabolites.[5] For instance, oxidative metabolism at a different site on the molecule could be altered, or in some cases, metabolism may even lead to the eventual loss of fluoride.[5]

Structure-Activity Relationship (SAR) studies on related fluorinated heterocycles have shown that the position of fluorine substitution can significantly impact cytotoxicity.[6] While a direct correlation for all thiazole intermediates is not established, the principle holds: the precise arrangement of atoms dictates the biological effect. Therefore, treating every new fluorinated intermediate as a compound with a unique and unknown toxicological profile until proven otherwise is a cornerstone of safe laboratory practice.

Potential for Hazardous Decomposition: Thermal and Hydrolytic Instability

While the trifluoromethyl group is generally considered chemically robust, it is not inert under all conditions.[2] The primary concerns for laboratory scientists are thermal and hydrolytic decomposition, which can release highly toxic and corrosive byproducts.

  • Hydrolytic Instability: Under strongly basic (and sometimes acidic) conditions, the C-F bonds in a trifluoromethyl group can be susceptible to hydrolysis.[6][7] This reaction proceeds stepwise, ultimately capable of converting the -CF3 group into a carboxylic acid (-COOH) and releasing fluoride ions (F-). The release of HF in the presence of a proton source makes this a significant hazard. The reactivity depends on the specific electronic environment of the thiazole ring.

  • Thermal Decomposition: High temperatures, such as those encountered in a fire or during certain high-temperature reactions, can lead to the decomposition of fluorinated organic molecules.[8] Decomposition products can include highly toxic gases such as carbonyl fluoride (COF2), which rapidly hydrolyzes in the presence of moisture to form hydrogen fluoride (HF), and carbon monoxide (CO).[8]

The potential for the release of HF is a critical hazard that demands specific safety protocols, which we will detail in the subsequent sections.

Hazard Identification and Classification of Representative Intermediates

To illustrate the practical application of these principles, the following table summarizes the known hazard classifications for several representative fluorinated thiazole intermediates. This data is compiled from various Safety Data Sheets (SDS) and should be used as a starting point for your own specific risk assessments.

Chemical IntermediateCAS NumberGHS Hazard StatementsPictogramsKey Safety Considerations
2-Amino-4-(trifluoromethyl)thiazole 39933-73-6H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationGHS07Acute toxicity (oral), skin/eye/respiratory irritant. Avoid ingestion, inhalation of dust, and skin/eye contact.
2-Bromo-4-(trifluoromethyl)thiazole 41731-39-9H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationGHS07Similar profile to the amino analogue. Halogenated thiazoles can have increased reactivity.
2-Chloro-5-(trifluoromethyl)thiazole 52334-81-3H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledGHS07, GHS06 (potentially)Increased toxicity profile with dermal and inhalation hazards. Requires stringent containment.
2-Amino-5-fluorothiazole 27559-92-4H302, H315, H319, H335 (Assumed similar to analogues)GHS07Data is less available; prudence dictates handling with the same precautions as other toxic analogues.
5-Bromo-4-(trifluoromethyl)thiazol-2-amine 136411-21-7H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationGHS07Potent irritant. The combination of bromine and trifluoromethyl group warrants careful handling.

Note: This table is not exhaustive. Always consult the specific SDS for the exact batch of material you are handling.

Core Directive: Risk Assessment and Control Workflow

A robust safety protocol is not a static document but a dynamic process. The following workflow, visualized below, outlines the critical decision-making process that should be undertaken before any new fluorinated thiazole intermediate is brought into the laboratory. This process ensures that controls are commensurate with the risk.

RiskAssessmentWorkflow cluster_Plan Planning & Assessment cluster_Control Hazard Control Implementation cluster_Execute Execution & Verification start Identify New Fluorinated Thiazole Intermediate sds Obtain and Critically Review SDS start->sds tox_review Conduct Literature Review (Toxicity, Reactivity Data) sds->tox_review risk_assess Perform Formal Risk Assessment (Quantity, Procedure, Environment) tox_review->risk_assess ppe_select Select PPE Based on Risk Assessment (See Fig. 2) risk_assess->ppe_select eng_control Define Engineering Controls (Fume Hood, Glovebox) risk_assess->eng_control protocol_dev Develop Specific Handling & Emergency Protocols risk_assess->protocol_dev execute Execute Experiment Following Protocol ppe_select->execute eng_control->execute training Train Personnel on Specific Hazards & Protocols protocol_dev->training dry_run Perform Dry Run of Procedure (if novel/complex) training->dry_run dry_run->execute waste Segregate & Dispose of Waste Correctly execute->waste

Figure 1: A workflow for comprehensive risk assessment and control.

Experimental Protocols: From Bottle to Reaction

The following protocols are designed to be self-validating systems for the safe handling of potent, solid fluorinated thiazole intermediates. These compounds are often fine powders, prone to static charge, and possess significant inhalation and dermal toxicity.

Personal Protective Equipment (PPE) Selection Logic

The selection of PPE is not a one-size-fits-all decision. It must be based on a thorough risk assessment of both the chemical's properties and the specific experimental procedure.

PPESelection cluster_gloves Hand Protection cluster_body Body Protection cluster_resp Respiratory Protection cluster_eye Eye/Face Protection start Start: Assess Task & Substance hazard Hazard Type Dermal/Splash Risk Inhalation Risk (Dust/Aerosol) Eye/Face Splash Risk start->hazard ppe Gloves Body Protection Respiratory Protection Eye/Face Protection hazard:f1->ppe:g0 High hazard:f1->ppe:g1 High hazard:f2->ppe:r0 High hazard:f3->ppe:e0 High glove_type Nitrile Gloves (Double-gloved) for incidental contact ppe:g0->glove_type lab_coat Flame-resistant lab coat with tight cuffs ppe:g1->lab_coat apron Chemical-resistant apron for splash risk ppe:g1->apron If decanting liquids n95 N95/FFP2 mask for low-dust (in fume hood) ppe:r0->n95 goggles Chemical splash goggles (ANSI Z87.1 certified) ppe:e0->goggles If significant splash risk glove_material Consult manufacturer's chart for breakthrough time for solvents used. glove_type->glove_material papr PAPR for high-energy ops (milling, large transfers) n95->papr If high energy face_shield Face shield worn over goggles goggles->face_shield If significant splash risk

Figure 2: Logic diagram for selecting appropriate PPE.

Protocol for Weighing and Transferring Solid Intermediates

This procedure integrates best practices for handling potent, electrostatically charged powders.[9][10]

Objective: To accurately weigh and safely transfer a solid fluorinated thiazole intermediate (e.g., 100 mg) from a stock bottle to a reaction flask.

Materials:

  • Fluorinated thiazole intermediate in a sealed container.

  • Appropriate reaction vessel (e.g., round-bottom flask with a septum).

  • Analytical balance (0.1 mg readability or better).

  • Weighing paper or anti-static weigh boat.

  • Spatula (anti-static if available).

  • Solvent for dissolution (ensure compatibility).

  • Syringe and needle.

  • Personal Protective Equipment (as determined by your risk assessment, see Fig. 2).

  • Spill kit (see Section 5).

Procedure:

  • Preparation:

    • Ensure the chemical fume hood has been certified and is functioning correctly (check airflow monitor).

    • Cover the work surface within the fume hood with disposable bench paper.[11]

    • Assemble all necessary equipment inside the fume hood.

    • Don all required PPE: at a minimum, a lab coat, double nitrile gloves, and chemical splash goggles.

    • Place a labeled waste bag inside the fume hood for all disposable items.

  • Taring the Vessel:

    • Place the empty, capped reaction flask on the analytical balance and tare the weight. If the balance is outside the hood, cap the flask before moving it.

  • Handling Static and Transfer:

    • Perform all powder manipulations deep within the chemical fume hood with the sash at the lowest practical height.

    • Many fluorinated compounds are fine powders and prone to static.[3] If you observe the powder "jumping," use an anti-static gun on the container and spatula before opening. Alternatively, use specialized anti-static weigh boats.[12]

    • Open the stock bottle. Using a clean spatula, carefully transfer an approximate amount of the solid to a creased weigh paper or anti-static boat. Do not attempt to weigh directly into the reaction flask inside the balance, as this increases the risk of contaminating the balance.

    • Close the stock bottle immediately.

    • Carefully add the powder from the weigh paper/boat into the tared reaction flask.

    • Dispose of the weigh paper/boat immediately into the designated waste bag within the hood.

  • Accurate Weighing:

    • Securely cap the reaction flask.

    • Carefully remove the flask from the fume hood and place it on the analytical balance to obtain the final weight.

    • If the weight is incorrect, return the capped flask to the fume hood, uncap it, and add or remove a small amount of material. Repeat the weighing process until the target weight is achieved. This iterative process minimizes the time the powder is exposed and contains all transfers within the hood.[13]

  • Dissolution and Addition:

    • Once the correct weight is obtained, place the flask back into the fume hood.

    • Add the desired solvent via syringe through a septum to dissolve the intermediate. This creates a solution, which is significantly less hazardous to handle than a fine powder.

    • The solution can now be transferred via cannula or syringe to the main reaction vessel.

  • Decontamination and Cleanup:

    • Carefully wipe down the spatula and any other reusable equipment with a solvent-dampened cloth. Place the cloth in the waste bag.

    • Wipe down the work surface in the fume hood.

    • Carefully fold the disposable bench paper inward and place it in the waste bag.

    • Seal the waste bag.

    • Remove outer gloves and dispose of them in the waste bag before exiting the fume hood.

    • Wash hands thoroughly with soap and water.

Emergency Procedures: Spill and Exposure Management

Preparedness is the key to mitigating the consequences of an accident. All personnel working with these materials must be trained on these procedures.

Spill Cleanup

This protocol is for minor spills (<100 mL of solution or a few grams of solid) inside a chemical fume hood. For any spill outside a fume hood, or a larger spill, evacuate the area and contact your institution's emergency response team.

Spill Kit Contents:

  • Absorbent pads or vermiculite.

  • Sodium bicarbonate or a commercial acid neutralizer.[14]

  • A weak acid like citric acid for neutralizing bases.[12]

  • Sealable plastic bags for waste.

  • Tongs or forceps for handling contaminated debris.

  • Appropriate PPE for spill cleanup.

Procedure for a Solid Spill:

  • Alert & Secure: Alert nearby personnel. Keep the fume hood running.

  • Protect: Don appropriate PPE, including respiratory protection if not already worn.

  • Contain: Do not use a dry brush. Gently cover the spill with a paper towel dampened with water to avoid raising dust.[15]

  • Collect: Carefully scoop the dampened material and paper towel into a sealable plastic bag using tongs.

  • Decontaminate: Wipe the area with a wet paper towel, followed by a soap and water solution. Place all cleaning materials into the waste bag.

  • Dispose: Seal the bag, label it as hazardous waste, and follow institutional procedures for disposal.

Procedure for a Liquid Spill (Solution):

  • Alert & Secure: Alert nearby personnel. Keep the fume hood running.

  • Protect: Don appropriate PPE.

  • Absorb: Cover the spill with an inert absorbent material (vermiculite or spill pads), starting from the outside and working inward to prevent spreading.[1]

  • Neutralize (if applicable): If the solvent is acidic or basic, a neutralization step can be considered if safe to do so. For acidic solutions, cautiously apply sodium bicarbonate.[14]

  • Collect: Scoop the absorbent material into a sealable plastic bag.

  • Decontaminate & Dispose: Follow steps 5 and 6 from the solid spill procedure.

Personnel Exposure

Immediate action is critical. The potential for HF formation upon contact with moisture means that all exposures must be treated seriously.

  • Skin Contact:

    • Immediately go to the nearest safety shower or drench hose.

    • Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.

    • After flushing, if the exposure involves a compound that could release HF, apply a 2.5% calcium gluconate gel to the affected area. This is a specific antidote for fluoride ion exposure.

    • Seek immediate medical attention. Inform medical personnel of the specific chemical involved.

  • Eye Contact:

    • Immediately proceed to an eyewash station and flush the eyes for at least 15 minutes, holding the eyelids open.

    • Remove contact lenses if present.

    • Seek immediate medical attention.

  • Inhalation (of dust):

    • Move the affected person to fresh air immediately.

    • If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.

    • Seek immediate medical attention.

Waste Disposal and Decontamination

Fluorinated waste should never be disposed of in standard chemical waste streams without consideration of its unique hazards.

  • Segregation: All waste contaminated with fluorinated thiazole intermediates—including solids, solutions, contaminated gloves, paper towels, and glassware—must be collected in a dedicated, clearly labeled, sealed hazardous waste container.[16]

  • Labeling: The waste container must be labeled with the full chemical name(s) of the intermediates.

  • Neutralization/Deactivation: For bulk waste or residual material in reaction flasks, chemical deactivation may be an option before collection. A common method for degrading organofluorine compounds involves treatment with a strong base, such as sodium hydroxide or potassium tert-butoxide, in a suitable solvent to promote hydrolysis of the trifluoromethyl group.[6] However, this process can be exothermic and should only be performed by trained personnel as part of a validated procedure.

  • Disposal: All fluorinated waste must be disposed of through your institution's hazardous waste management program. These compounds often require high-temperature incineration with scrubbers to handle the resulting HF.

Conclusion: A Culture of Proactive Safety

Fluorinated thiazole intermediates are invaluable tools in the pursuit of novel therapeutics. Their unique properties, however, demand an equally unique and informed approach to safety. By understanding the mechanistic basis of their hazards, implementing a dynamic risk assessment workflow, and adhering to detailed, validated handling protocols, we can ensure that we are the masters of this powerful chemistry, not its victims. The principles and procedures outlined in this guide are intended to empower you to build a robust and self-validating culture of safety within your laboratory.

References

  • LiO-t-Bu/CsF-Mediated Formal Hydrolysis of Trifluoromethyl Arenes. Synlett. Available at: [Link]

  • Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. PubMed. Available at: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Institutes of Health. Available at: [Link]

  • HAZCHEM Compliance: The 7 Essential Steps in the Risk Assessment Process. Storemasta. Available at: [Link]

  • Spill procedure: Clean-up guidance. Queen Mary University of London. Available at: [Link]

  • Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition. Available at: [Link]

  • Managing risks of hazardous chemicals in the workplace Code of Practice. Safe Work Australia. Available at: [Link]

  • Best Practices For Handling Potent APIs. Outsourced Pharma. Available at: [Link]

  • Synthesis and antioxidant activities of some novel fluorinated spiro[oxindole-thiazolidine] fused with sulfur and phosphorus heterocycles. ResearchGate. Available at: [Link]

  • Chemical Risk Assessment – A Step-by-Step Guide. Intersolia. Available at: [Link]

  • How To Choose PPE For Chemical Work. Allan Chemical. Available at: [Link]

  • Cytochrome P450 and volatile anesthetic metabolism: From benchtop to bedside. PubMed. Available at: [Link]

  • Spill and Cleaning Protocol. Michigan State University. Available at: [Link]

  • Importance of Fluorine in Benzazole Compounds. National Institutes of Health. Available at: [Link]

  • How to Neutralize Chemical Spills. Lab Manager. Available at: [Link]

  • Probable mechanism of OCF3 group destruction with the S-nucleophiles. ResearchGate. Available at: [Link]

  • How to Choose the Right PPE for COSHH Hazards. WorkSafe UK. Available at: [Link]

  • Effective and Efficient Weighing of Potent Compounds. Pharmaceutical Technology. Available at: [Link]

  • Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances. Available at: [Link]

  • CHEMICAL SPILL PROCEDURES. Clarkson University. Available at: [Link]

  • Fluoride Reduction / HF. Wastech Controls & Engineering. Available at: [Link]

  • Selecting and Using PPE: Best Practices for Chemical Safety. Chemscape. Available at: [Link]

  • Automated Weighing of Potent Compounds. Mettler Toledo. Available at: [Link]

  • Personal Protective Equipment (PPE). CHEMM. Available at: [Link]

  • Management of Solid Waste Containing Fluoride—A Review. National Institutes of Health. Available at: [Link]

  • Nucleophilic Trifluoromethylation of Carbonyl Compounds and Disulfides with Trifluoromethane and Silicon-Containing Bases. ACS Publications. Available at: [Link]

  • EHS-461, WEIGHING HAZARDOUS POWDERS. Emory University. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

  • (PDF) Effective and efficient weighing of potent compounds. ResearchGate. Available at: [Link]

  • In Vitro Interaction of Binuclear Copper Complexes with Liver Drug-Metabolizing Cytochromes P450. MDPI. Available at: [Link]

  • Role of cytochromes P450 in drug metabolism and hepatotoxicity. PubMed. Available at: [Link]

  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. National Institutes of Health. Available at: [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Utah State University. Available at: [Link]

  • Laboratory Safety Guidelines. ETH Zurich. Available at: [Link]

  • Neutralization and removal of compounds containing fluoride ions from waste silica gel. ResearchGate. Available at: [Link]

  • Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. National Institutes of Health. Available at: [Link]

  • Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. PubMed. Available at: [Link]

  • Management of Solid Waste Containing Fluoride—A Review. National Institutes of Health. Available at: [Link]

  • Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. National Institutes of Health. Available at: [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume VIII Miscellaneous Organic and Inorganic Compounds. United States Environmental Protection Agency. Available at: [Link]

  • A new method to recycle fluoride from long-lived PFAS chemicals. University of Oxford. Available at: [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. National Institutes of Health. Available at: [Link]

  • (PDF) Thiazole derivatives: prospectives and biological applications. ResearchGate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of Thioether Scaffolds from Chloromethyl Thiazoles

Executive Summary & Strategic Importance The thiazole ring is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in antiretrovirals (e.g., Ritonavir), antineoplastics (e.g., Bleomycin), and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The thiazole ring is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in antiretrovirals (e.g., Ritonavir), antineoplastics (e.g., Bleomycin), and metabolic modulators (e.g., PPAR agonists). The introduction of a thioether linkage (C–S–C) onto the thiazole scaffold is a critical transformation, often used to modulate lipophilicity (


), metabolic stability, and binding affinity.

This guide details the synthesis of thioether derivatives via the nucleophilic substitution of 4-(chloromethyl)thiazoles with thiols. Unlike simple alkyl halides, chloromethyl thiazoles possess unique electronic properties due to the adjacent nitrogen and sulfur heteroatoms, which can accelerate reaction rates but also introduce specific side-reaction risks such as self-quaternization and hydrolysis.

Mechanistic Insight & Reaction Design

The Electrophile: 4-(Chloromethyl)thiazole

The chloromethyl group at the C4 position is activated by the electron-withdrawing nature of the thiazole ring (


 nitrogen). This makes the methylene carbon highly electrophilic, facilitating 

reactions. However, the basic nitrogen of the thiazole ring presents a risk of autocatalytic self-quaternization , where the nitrogen of one molecule attacks the chloromethyl group of another, leading to insoluble polymers or dimers.
The Nucleophile: Thiol/Thiolate

Thiols (


) are soft nucleophiles. In the presence of a base, they form thiolates (

), which are among the most powerful nucleophiles in organic chemistry.
  • Key Challenge: Thiolates are prone to oxidative dimerization (disulfide formation,

    
    ) in the presence of trace oxygen.
    
  • Solution: Degassing solvents and maintaining an inert atmosphere (

    
     or 
    
    
    
    ) is mandatory.
Reaction Pathway Visualization

The following diagram illustrates the primary


 pathway alongside competing failure modes (Hydrolysis, Disulfide formation, Quaternization).

ReactionPathway Start Chloromethyl Thiazole (Electrophile) TS Transition State [S_N2] Start->TS Alcohol Hydroxymethyl Thiazole (Hydrolysis Impurity) Start->Alcohol H2O / OH- Quat N-Alkylated Dimer (Quaternary Salt) Start->Quat Self-Reaction (High Conc.) Thiol Thiol (R-SH) + Base Thiol->TS Disulfide Disulfide (Oxidative Impurity) Thiol->Disulfide O2 / Oxidation Product Thioether Derivative (Target) TS->Product Inversion of Config (if chiral)

Caption: Figure 1. Mechanistic pathway of thioether formation showing the primary


 route and three critical failure modes: oxidation, hydrolysis, and self-alkylation.

Critical Parameters & Optimization

The choice of base and solvent is the primary determinant of yield and purity.

Table 1: Solvent and Base Screening Matrix

SystemBaseSolventCharacteristicsRecommended For
Classical

or

DMF or AcetoneHomogeneous (DMF) or Heterogeneous (Acetone). Fast rates.Small scale (<1g), Library synthesis.
Strong Base NaH (60%)THF (anhydrous)Irreversible deprotonation. Very fast. Risk of elimination.Non-acidic substrates, difficult nucleophiles.
Green / PTC NaOH (aq)Toluene + WaterBiphasic. Requires Phase Transfer Catalyst (e.g., TBAB).Scale-up (>10g), Industrial process.
Finkelstein

+ NaI (cat.)
Acetone/MEKIn-situ conversion of Cl

I (better leaving group).
Sluggish reactions, steric hindrance.

Detailed Experimental Protocols

Safety Prerequisite: Odor Control (The "Bleach Trap")

Thiols are "stench chemicals" detectable at ppb levels.

  • Preparation: Prepare a 10% Sodium Hypochlorite (Bleach) bath before opening any thiol bottle.

  • Trap: Vent the reaction vessel through a bleach bubbler to oxidize escaping vapors.

  • Cleanup: All glassware and syringes must be soaked in the bleach bath for 30 minutes before washing. This oxidizes the thiol to a non-odorous sulfonic acid.[1]

Protocol A: Classical Synthesis (DMF/ )

Best for: High-throughput synthesis, research scale (100 mg - 5 g).

Reagents:

  • 4-(Chloromethyl)-2-methylthiazole (1.0 equiv)

  • Thiol (

    
    ) (1.1 equiv)
    
  • Potassium Carbonate (

    
    ), anhydrous (1.5 equiv)
    
  • Sodium Iodide (NaI) (0.1 equiv - Optional catalyst)

  • DMF (Dimethylformamide), anhydrous (Concentration: 0.2 M)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush with Nitrogen (

    
    ).
    
  • Thiol Activation: Add the Thiol and anhydrous DMF to the flask. Add

    
     in one portion. Stir at Room Temperature (RT) for 15 minutes. Note: The mixture may change color as the thiolate forms.
    
  • Addition: Dissolve 4-(chloromethyl)-2-methylthiazole in a minimal amount of DMF. Add this solution dropwise to the reaction mixture over 10 minutes.

    • Why: Dropwise addition keeps the electrophile concentration low relative to the nucleophile, suppressing self-quaternization.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Hexane:EtOAc).

    • Endpoint: Disappearance of the chloride starting material.[2]

  • Workup:

    • Pour the reaction mixture into 5x volume of ice-water.

    • If Solid: Filter the precipitate, wash copiously with water (to remove DMF), and dry.

    • If Oil: Extract with Ethyl Acetate (3x). Wash organics with Water (2x) and Brine (1x) to remove DMF. Dry over

      
      .
      
  • Purification: Recrystallization (Ethanol/Water) or Flash Column Chromatography.

Protocol B: Phase Transfer Catalysis (Green Chemistry)

Best for: Scale-up, avoiding DMF removal issues.

Reagents:

  • 4-(Chloromethyl)thiazole derivative (1.0 equiv)

  • Thiol (1.05 equiv)

  • Toluene (Solvent A)

  • 10% NaOH solution (Solvent B/Base)

  • TBAB (Tetrabutylammonium bromide) (0.05 equiv)

Procedure:

  • Mix: In a flask, combine the Thiol and Toluene.

  • Catalyst: Add TBAB and the 4-(chloromethyl)thiazole.

  • Initiation: Add the 10% NaOH solution. The reaction is biphasic.[3]

  • Reaction: Stir vigorously (high RPM required) at 40°C for 4–6 hours.

    • Mechanism:[3][4][5][6] TBAB transports the thiolate anion from the aqueous phase into the organic toluene phase where it reacts with the thiazole.

  • Workup: Separate layers. Wash the organic (Toluene) layer with dilute bleach (to quench trace thiol), then water. Evaporate Toluene to yield the crude product.

Troubleshooting & Quality Control Workflow

The following decision tree guides the purification and analysis process based on the physical state of the crude product.

WorkupLogic Crude Crude Reaction Mixture StateCheck Check Physical State (after aqueous workup) Crude->StateCheck SolidPath Solid Precipitate StateCheck->SolidPath Precipitates OilPath Oily Residue StateCheck->OilPath Remains Oil Recryst Recrystallization (EtOH or Hex/EtOAc) SolidPath->Recryst Column Flash Chromatography (Gradient Elution) OilPath->Column NMR 1H NMR Analysis Recryst->NMR Column->NMR Check1 Verify Product NMR->Check1 Check 1: S-CH2 Peak (~4.2 - 4.5 ppm) Check2 Assess Purity NMR->Check2 Check 2: Disulfide Impurity (Symm. aromatic peaks)

Caption: Figure 2. Post-reaction workflow for isolation and quality control of thiazole thioethers.

Analytical Benchmarks (1H NMR in )
  • Product (

    
    ):  Look for a sharp singlet between 
    
    
    
    4.2 – 4.6 ppm
    .
  • Starting Material (

    
    ):  Usually appears slightly downfield or upfield depending on substituents (
    
    
    
    4.6 – 4.8 ppm).
  • Disulfide Impurity: If the thiol was thiophenol, look for extra aromatic signals and the absence of the methylene singlet.

References

  • Marzoni, G. (1986).[7] "A modified synthesis of 4-chloromethylthiazoles." Journal of Heterocyclic Chemistry, 23(2), 577–580.[7]

  • UCLA Chemistry & Biochemistry. "Standard Operating Procedures for Using Stench Chemicals (Thiols)." UCLA Safety Protocols.

  • BenchChem. "Application Notes and Protocols for SN2 Reactions of (Chloromethyl)cyclohexane" (Analogous reactivity profiles).

  • Organic Chemistry Portal. "Synthesis of Thioethers." (General methodology and catalyst reviews).

  • Kempf, D. J., et al. (1996). "Discovery of Ritonavir (ABT-538), a Potent Inhibitor of HIV Protease." Journal of Medicinal Chemistry. (Context for thiazole utility in drug design).

Sources

Application

Reaction conditions for N-alkylation using thiazolyl methyl chlorides

Introduction: The Strategic Importance of N-Alkyl Thiazole Scaffolds The thiazole ring is a cornerstone scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique ele...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Alkyl Thiazole Scaffolds

The thiazole ring is a cornerstone scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. The N-alkylation of amines using thiazolyl methyl chlorides is a pivotal synthetic transformation that enables the exploration of chemical space around this core. This reaction allows for the introduction of diverse substituents, profoundly influencing a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile.

This guide provides a comprehensive overview of the critical parameters governing the N-alkylation of primary and secondary amines with thiazolyl methyl chlorides. We will delve into the mechanistic underpinnings of the reaction, explore the causal effects of solvent and base selection, and provide detailed, field-proven protocols for practical implementation in a research and development setting.

The Reaction Mechanism: A Classic SN2 Pathway

The N-alkylation of an amine with a thiazolyl methyl chloride proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] In this single-step process, the lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group. This attack occurs from the backside relative to the chlorine atom (the leaving group), leading to a transient pentacoordinate transition state. Simultaneously, the carbon-chlorine bond breaks, and a new carbon-nitrogen bond forms, resulting in an inversion of stereochemistry at the electrophilic carbon.

The initial product is an ammonium salt, which is then deprotonated by a base to yield the final N-alkylated amine product and the hydrochloride salt of the base.

SN2_Mechanism cluster_deprotonation Deprotonation Step R2NH R¹R²NH (Amine Nucleophile) TS [R¹R²HN···CH₂(Thiazole)···Cl]⁻ Transition State R2NH->TS Nucleophilic Attack Th_CH2Cl Thiazole-CH₂-Cl (Electrophile) Th_CH2Cl->TS Base Base Initial_Salt Thiazole-CH₂-N⁺H R¹R² Cl⁻ Product Thiazole-CH₂-NR¹R² (N-Alkylated Product) TS->Product C-N Bond Formation C-Cl Bond Cleavage Salt Base-H⁺Cl⁻ Initial_Salt->Product Deprotonation Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Combine Amine and Base in Flask B Add Anhydrous Solvent (e.g., DMF) A->B C Add Thiazolyl Methyl Chloride B->C D Heat Reaction (Conventional or MW) C->D E Monitor by TLC/LC-MS D->E F Quench with Water E->F G Extract with Organic Solvent F->G H Wash & Dry Organic Layer G->H I Concentrate H->I J Column Chromatography I->J K Characterize Product J->K

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Hydrolysis of 2-(Chloromethyl)-4-(trifluoromethyl)thiazole

Welcome to the comprehensive technical guide for researchers, scientists, and drug development professionals working with 2-(chloromethyl)-4-(trifluoromethyl)thiazole. This document provides in-depth troubleshooting, fre...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical guide for researchers, scientists, and drug development professionals working with 2-(chloromethyl)-4-(trifluoromethyl)thiazole. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to mitigate the primary challenge associated with this valuable synthetic building block: its susceptibility to hydrolysis. Our goal is to equip you with the knowledge to ensure the stability and reactivity of this compound throughout your experimental workflows.

Part 1: CORE DIRECTIVE: Understanding and Troubleshooting Hydrolysis

Hydrolysis is the most common degradation pathway for 2-(chloromethyl)-4-(trifluoromethyl)thiazole, leading to the formation of the corresponding alcohol, 2-(hydroxymethyl)-4-(trifluoromethyl)thiazole. This unwanted side reaction can significantly impact reaction yields, introduce impurities, and complicate purification processes. This section is designed to help you identify and resolve issues related to hydrolysis.

Frequently Asked Questions (FAQs)
Q1: I'm observing a new, more polar spot by TLC in my solution of 2-(chloromethyl)-4-(trifluoromethyl)thiazole, even when stored in what I believe to be an anhydrous solvent. What is happening?

A1: This is a strong indication of hydrolysis. The chloromethyl group is highly reactive and susceptible to nucleophilic attack by residual water in the solvent. The resulting hydroxymethyl derivative is more polar and will exhibit a lower Rf value on normal-phase silica gel chromatography.

Troubleshooting Steps:

  • Solvent Integrity: Even commercially available anhydrous solvents can absorb atmospheric moisture upon opening. It is crucial to use freshly dried solvents, preferably dispensed from a solvent purification system or dried using appropriate drying agents and distilled prior to use.

  • Inert Atmosphere: Always handle the compound and its solutions under a dry, inert atmosphere such as nitrogen or argon. This minimizes exposure to ambient moisture.

  • Proper Glassware: Ensure all glassware is rigorously dried in an oven and cooled under a stream of inert gas before use.

Q2: My reaction yields are consistently low when using 2-(chloromethyl)-4-(trifluoromethyl)thiazole as a starting material. How can I confirm if premature hydrolysis is the culprit?

A2: Low yields are a frequent consequence of starting material degradation. To definitively identify hydrolysis as the cause, the following analytical methods are recommended:

  • ¹H NMR Spectroscopy: A proton NMR spectrum of your starting material or reaction aliquot will show a characteristic singlet for the chloromethyl protons (-CH₂Cl). The presence of a new singlet at a slightly different chemical shift is indicative of the formation of the hydroxymethyl analogue (-CH₂OH). The relative integration of these two peaks can quantify the extent of hydrolysis.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a highly sensitive technique to detect the hydrolysis product. The starting material and its more polar hydrolysis product can be separated chromatographically, and their identities confirmed by their respective mass-to-charge ratios.

Diagram 1: Analytical Workflow for Detecting Hydrolysis

A Sample Aliquot B ¹H NMR Analysis A->B C LC-MS Analysis A->C D Identify -CH₂Cl and -CH₂OH signals B->D E Separate and identify by m/z C->E reactant R-CH₂-Cl + H₂O transition [HO···CH₂(R)···Cl]⁻ reactant->transition Nucleophilic Attack product R-CH₂-OH + HCl transition->product Chloride Departure

Caption: The SN2 pathway for the hydrolysis of 2-(chloromethyl)-4-(trifluoromethyl)thiazole.

Trustworthiness: Self-Validating Protocols

The following protocols are designed to be self-validating by incorporating best practices for handling reactive chemicals. [1][2][3]Adherence to these procedures will inherently minimize the risk of hydrolysis.

Experimental Protocol: General Handling and Reaction Setup

This protocol provides a step-by-step guide for a typical nucleophilic substitution reaction, emphasizing the exclusion of water.

Materials:

  • 2-(chloromethyl)-4-(trifluoromethyl)thiazole

  • Anhydrous reaction solvent (e.g., THF, DMF, CH₃CN)

  • Nucleophile

  • Anhydrous, non-nucleophilic base (if required)

  • Oven-dried glassware

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Glassware Preparation: All glassware must be dried in an oven at a minimum of 120 °C for several hours and cooled under a stream of dry inert gas immediately prior to use.

  • Inert Atmosphere: Assemble the reaction apparatus and purge with inert gas for 10-15 minutes. Maintain a positive pressure of inert gas throughout the experiment.

  • Reagent Preparation:

    • Dissolve the nucleophile and base (if used) in the anhydrous solvent within the reaction flask.

    • In a separate, dry flask, dissolve the 2-(chloromethyl)-4-(trifluoromethyl)thiazole in the anhydrous solvent.

  • Reaction:

    • Add the solution of 2-(chloromethyl)-4-(trifluoromethyl)thiazole to the nucleophile solution at the appropriate temperature.

    • Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, perform the aqueous work-up as rapidly as possible to minimize hydrolysis of any unreacted starting material.

Data Presentation: Optimal Storage Conditions

Proper storage is critical for the long-term stability of 2-(chloromethyl)-4-(trifluoromethyl)thiazole.

ParameterRecommended ConditionRationale
Temperature 2-8 °CSlows the rate of decomposition.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents contact with atmospheric moisture. [4]
Container Tightly sealed amber glass bottleProtects from light and moisture ingress.
Handling Use in a glove box or under a positive pressure of inert gas.Minimizes exposure to air and humidity. [1]

Part 3: VISUALIZATION & FORMATTING

Logical Workflow for Preventing Hydrolysis

The following diagram illustrates the key decision points and actions to prevent hydrolysis during experimentation.

Diagram 3: Hydrolysis Prevention Workflow

A Start: Experiment with 2-(chloromethyl)-4-(trifluoromethyl)thiazole B Use Oven-Dried Glassware A->B C Use Freshly Dried Solvents A->C D Maintain Inert Atmosphere A->D E Perform Reaction B->E C->E D->E F Monitor for Hydrolysis by TLC/LC-MS E->F G Proceed with Work-up F->G

Caption: A logical workflow diagram highlighting the critical steps to prevent hydrolysis.

References
  • Detection, Treatment and Remediation for Organochlorines. MATEC Web of Conferences. Available at: [Link]

  • Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. Journal of Engineering. Available at: [Link]

  • Guidelines for Safe Storage and Handling of Reactive Materials. AIChE. Available at: [Link]

  • How to Safely Handle Reactive Chemicals. The Chemistry Blog. Available at: [Link]

  • Reactive Chemicals: Safety Guide for Maritime Transport. Marine Public. Available at: [Link]

  • Chemicals - MIT EHS. Massachusetts Institute of Technology. Available at: [Link]

  • Sustainable Water Monitoring via Analytical Techniques and Protocols Applied in the Assessment of Organochlorine Pesticides. MDPI. Available at: [Link]

  • Sensing Techniques for Organochlorides through Intermolecular Interaction with Bicyclic Amidines. PMC. Available at: [Link]

  • Analytical methodology for the determination of organochlorine pesticides in vegetation. National Center for Biotechnology Information. Available at: [Link]

  • Analytical methods for human biomonitoring of pesticides. A review. National Center for Biotechnology Information. Available at: [Link]

Sources

Optimization

Technical Support Center: 2-Chloromethyl Thiazole Substitution Protocols

Executive Summary The 2-chloromethyl thiazole moiety is a high-value pharmacophore, serving as a critical intermediate in the synthesis of antiretrovirals (e.g., Ritonavir ) and neonicotinoid agrochemicals [1]. However,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-chloromethyl thiazole moiety is a high-value pharmacophore, serving as a critical intermediate in the synthesis of antiretrovirals (e.g., Ritonavir ) and neonicotinoid agrochemicals [1]. However, its reactivity profile presents a paradox: the chloromethyl group is highly activated for nucleophilic substitution (


), yet the thiazole ring renders the molecule susceptible to degradation, polymerization, and hydrolysis under standard alkylation conditions.

This guide addresses the three primary failure modes in these reactions: Free Base Instability , Incomplete Conversion , and Workup Decomposition .

Module 1: Reagent Stability & Handling

The Core Issue: The "Free Base" Trap

Many researchers attempt to isolate the free base of 2-chloromethyl thiazole prior to reaction. This is a yield-killing error. The free base is thermally unstable and hygroscopic. Upon isolation, it undergoes rapid self-quaternization (intermolecular alkylation between the thiazole nitrogen and the chloromethyl group) or hydrolysis.

Troubleshooting Guide

Q: My starting material turns into a black tar/gum before I even add the nucleophile. Why? A: You likely isolated the free base or stored it improperly. The free base autocatalytically decomposes.

  • Correction: Store and handle the starting material exclusively as the Hydrochloride (HCl) salt .

  • Protocol: Do not perform a separate free-basing step followed by evaporation. Instead, perform an in-situ neutralization within the reaction vessel immediately prior to adding the nucleophile.

Q: How do I perform in-situ neutralization without affecting the substitution? A: Use a biphasic system or a solubility-controlled organic base.

  • Method A (Homogeneous): Suspend the HCl salt in the reaction solvent (e.g., MeCN or DMF). Add 1.05 equivalents of DIPEA (N,N-Diisopropylethylamine) at 0°C. Stir for 10 minutes, then add your nucleophile.

  • Method B (Heterogeneous): Use Potassium Carbonate (

    
    )  or Sodium Bicarbonate (
    
    
    
    )
    . These scavenge the HCl as it is released, keeping the concentration of the unstable free base low (steady-state approximation).

Module 2: Reaction Optimization (The Finkelstein Modification)

The Core Issue: Sluggish Kinetics vs. Decomposition

Direct displacement of the chloride by amines or thiols often requires heat to reach full conversion. However, heating chloromethyl thiazoles above 50-60°C accelerates ring decomposition and polymerization.

The Solution: Iodide Catalysis

Utilization of the Finkelstein reaction principle allows the reaction to proceed at lower temperatures (Room Temperature to 40°C) by converting the alkyl chloride to a more reactive alkyl iodide in situ [2].

Visual Workflow: Catalytic Cycle

FinkelsteinCycle Substrate 2-Chloromethyl Thiazole (R-Cl) Intermediate Reactive Intermediate (R-I) Substrate->Intermediate Halogen Exchange (Fast) Salt NaCl (Precipitate) Substrate->Salt Driving Force Iodide NaI (Catalytic) Iodide->Intermediate 10-20 mol% Intermediate->Iodide I- Regenerated Product Substituted Product (R-Nu) Intermediate->Product Substitution (Very Fast) Nucleophile Nucleophile (Nu-H) Nucleophile->Product

Figure 1: The catalytic Finkelstein cycle allows the use of milder conditions, preventing thermal degradation of the thiazole ring.

Optimization Protocol
ParameterRecommendationRationale
Catalyst Sodium Iodide (NaI) (0.1 – 0.2 eq)Converts R-Cl to R-I (approx. 100x faster reaction rate).
Solvent Acetonitrile (MeCN) or Acetone Solubilizes NaI but precipitates NaCl, driving the equilibrium (Le Chatelier's principle).
Base

or DIPEA
Neutralizes the HCl byproduct. Avoid strong alkoxides (NaOMe) which cause ring opening.
Temperature 20°C – 40°C Sufficient for Iodide displacement; prevents polymerization.

Experimental Procedure (Standardized):

  • Charge reaction vessel with 2-chloromethyl thiazole HCl salt (1.0 eq).

  • Add Acetonitrile (10 volumes).

  • Add NaI (0.15 eq) and stir for 15 mins at RT.

  • Add Base (

    
    , 2.0 eq).
    
  • Add Nucleophile (1.1 eq) dropwise.

  • Monitor by HPLC/TLC. Conversion should be >95% within 4-6 hours at 35°C.

Module 3: Workup & Isolation Strategy

The Core Issue: pH-Dependent Solubility

The product (often a secondary or tertiary amine) and the starting material have different solubility profiles based on pH. Incorrect extraction pH is the leading cause of "missing mass."

Troubleshooting Guide

Q: I see product on TLC, but after aqueous workup, my yield is <30%. Where did it go? A: Your product likely protonated and remained in the aqueous layer. Thiazole amines are basic.

  • Check: Did you use an acid wash (e.g., 1M HCl) to remove excess starting amine? If so, you protonated your product.

  • Solution: Adjust the aqueous layer pH to >9.0 before extraction to ensure the product is in the free base form.

Q: My product is contaminated with an alcohol impurity. A: This is the hydrolysis product (2-hydroxymethyl thiazole).

  • Cause: Extended exposure to aqueous base during workup or wet solvents during reaction.

  • Prevention: Dry solvents (Karl Fischer < 0.1% water) are mandatory. Perform a rapid, cold workup.

Visual Workflow: Isolation Logic

WorkupLogic ReactionMix Reaction Mixture (Product + Salts + Solvent) Filter Filtration ReactionMix->Filter Remove inorganic salts Evap Evaporation Filter->Evap Residue Crude Residue Evap->Residue Partition Partition: DCM / Water Residue->Partition pHCheck Check Aqueous pH Partition->pHCheck Acidic pH < 4 pHCheck->Acidic If Acid Wash Used Basic pH > 9 pHCheck->Basic Target Condition LostProduct RISK: Product in Aqueous Phase (Salt Form) Acidic->LostProduct SafeProduct Product in Organic Phase (Free Base) Basic->SafeProduct

Figure 2: Decision tree for maximizing recovery during workup. Maintaining basic pH is critical for amine products.

References

  • National Center for Biotechnology Information (NCBI). (2022). Ritonavir: Mechanism of CYP3A4 Inactivation and Structure. PubChem Compound Summary. Available at: [Link]

  • Organic Chemistry Portal. (2023). Finkelstein Reaction: Mechanism and Conditions. Available at: [Link]

  • Google Patents. (2021). Synthesis method of 2-chloro-5-chloromethyl thiazole (CN112661717A).
Troubleshooting

Technical Support Center: Purification of Trifluoromethyl Thiazole Intermediates

Status: Operational | Topic: -Thiazole Isolation & Purification | Audience: R&D Chemists Core Technical Overview Trifluoromethyl ( ) thiazoles are critical bioisosteres in drug discovery, offering modulated lipophilicity...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic:


-Thiazole Isolation & Purification | Audience:  R&D Chemists

Core Technical Overview

Trifluoromethyl (


) thiazoles are critical bioisosteres in drug discovery, offering modulated lipophilicity and metabolic stability. However, the introduction of the 

group fundamentally alters the physicochemical properties of the thiazole ring, leading to three common purification failures:
  • Volatility-Induced Loss: Low molecular weight

    
    -thiazoles (e.g., 4-(trifluoromethyl)thiazole) often sublime or co-evaporate during rotary evaporation.
    
  • Anomalous Chromatography: The strong electron-withdrawing nature of the

    
     group significantly reduces the basicity of the thiazole nitrogen, causing these compounds to elute much faster on silica gel than their non-fluorinated analogs.
    
  • Regioisomer Co-elution: In radical trifluoromethylation or Hantzsch syntheses, regioisomers often possess nearly identical

    
     values, requiring specialized stationary phases.
    

Troubleshooting Guides (Q&A Format)

Module A: Volatility Management (The "Disappearing Product")

User Query: I synthesized 4-(trifluoromethyl)thiazole via the Hantzsch method. TLC showed a strong spot, but after rotary evaporation, my yield dropped to <20%. Where did it go?

Root Cause Analysis: Many simple trifluoromethyl thiazoles have high vapor pressures. The


 group increases lipophilicity but disrupts intermolecular hydrogen bonding (unless strong donors like 

are present). Standard high-vacuum drying or vigorous rotary evaporation (water bath >40°C) will strip the product along with the solvent.

Technical Protocol: The "Salt-Lock" Method Do not concentrate the free base to dryness if the molecular weight is <200 g/mol .

  • Reaction Termination: After the reaction, perform a standard aqueous workup (e.g., DCM/Water extraction).

  • Acid Scavenging: Dry the organic layer over

    
    .
    
  • Salt Formation:

    • Cool the organic solution to 0°C.

    • Bubble anhydrous

      
       gas or add 1.1 equivalents of 
      
      
      
      in dioxane/ether.
    • The

      
      -thiazole hydrochloride salt will precipitate.
      
  • Isolation: Filter the salt. This solid is non-volatile and stable.

  • Regeneration (Just-in-Time): Store as the salt. Free base it only immediately before the next coupling step using a mild base (

    
    ) in the subsequent reaction solvent.
    

Note: If you must distill the free base, use a Kugelrohr apparatus with a cooled receiving bulb (-78°C) and strictly controlled pressure (avoid full manifold vacuum; aim for 15–20 mbar).

Module B: Chromatographic Separation (The "Streaking" Issue)

User Query: My crude mixture contains unreacted


-bromoketone and the product. On silica TLC, they overlap or streak. How do I separate them?

Root Cause Analysis:

  • Basicity Drop: The

    
     group pulls electron density from the nitrogen. Unlike alkyl-thiazoles, 
    
    
    
    -thiazoles are weak bases. They interact poorly with acidic silanols on silica, often eluting near the solvent front (high
    
    
    ).
  • Halo-ketone Interaction: Unreacted bromoketones (starting material) are often potent lachrymators and alkylating agents that degrade on silica, causing streaks that mask the product.

Optimization Strategy:

ParameterStandard Thiazole ProtocolModified Protocol for

-Thiazoles
Stationary Phase Silica Gel (Acidic)Neutral Alumina (Grade III) or Deactivated Silica
Mobile Phase DCM/MeOH or Hex/EtOAcPentane/Ether or Heptane/MTBE
Additives 1%

(to prevent tailing)
None (Basicity is too low to require amine modifiers)

Step-by-Step Purification Workflow:

  • Chemical Scavenging (Pre-Column):

    • Before the column, treat the crude mixture with a polymer-supported scavenger (e.g., thiourea resin) to covalently bind unreacted

      
      -bromoketones. Stir for 1 hour, then filter. This removes the "streaking" impurity chemically, simplifying the chromatography.
      
  • Elution:

    • Use a gradient starting with 100% Heptane.

    • The

      
      -thiazole is lipophilic and will likely elute at 5–10% Ether/EtOAc.
      
    • Warning: Do not use DCM as the primary solvent if the product is volatile; solvent removal will be difficult.

Module C: Regioisomer Separation

User Query: I performed a radical trifluoromethylation on a substituted thiazole. 19F-NMR shows two peaks (-62.1 ppm and -63.4 ppm), but they co-elute on the column.

Root Cause Analysis: Radical addition often yields mixtures of C4 and C5 isomers. Because the


 group dominates the dipole moment, these isomers have nearly identical polarities on normal-phase silica.

Resolution Protocol:

  • Switch Mechanisms: Normal phase (polarity-based) is insufficient. You must exploit shape selectivity or

    
    -
    
    
    
    interactions
    .
  • Recommended Phase: Phenyl-Hexyl or Pentafluorophenyl (PFP) columns for HPLC.

    • Why? The PFP phase interacts specifically with the fluorine atoms and the electron-deficient aromatic ring, offering separation factors (

      
      ) > 1.2 where C18 fails.
      
  • Crystallization (The "Low-Temp" Trick):

    • Dissolve the mixture in minimal hot Hexane.

    • Add 5% Toluene (to engage

      
      -stacking).
      
    • Cool slowly to -20°C. The symmetric isomer (often C4-substituted) tends to crystallize preferentially due to better packing.

Decision Logic & Workflows

Purification Method Selection Tree

PurificationLogic Start Crude CF3-Thiazole Mixture IsVolatile Is MW < 200 or BP < 150°C? Start->IsVolatile SaltRoute Salt Formation Route (HCl/Dioxane) IsVolatile->SaltRoute Yes (High Risk) ChromRoute Chromatography Route IsVolatile->ChromRoute No (Stable Solid) Filter Filter SaltRoute->Filter Precipitate & Filter ImpurityCheck Contains alpha-haloketone? ChromRoute->ImpurityCheck Check Impurities Store Store Filter->Store Store as Salt Scavenge Polymer Scavenger (Thiourea Resin) ImpurityCheck->Scavenge Yes NeutralAlumina Neutral Alumina Column (Non-polar gradient) ImpurityCheck->NeutralAlumina No Scavenge->NeutralAlumina

Caption: Decision matrix for selecting between salt formation (for volatile intermediates) and chromatographic purification (for stable solids).

Hantzsch Synthesis Workup Workflow

HantzschWorkup Reaction Reaction Complete (EtOH/Reflux) Quench Quench: Ice/Water + NaHCO3 (pH 8) Reaction->Quench Extract Extract: EtOAc (Avoid DCM if volatile) Quench->Extract Wash Wash: Water x3 (Remove Thioamide) Extract->Wash Dry Dry: Na2SO4 Wash->Dry Decision Purification Dry->Decision

Caption: Optimized aqueous workup for Hantzsch synthesis to minimize hydrolysis and remove water-soluble thioamide byproducts.

Data Reference: Solvent Systems

Target Compound ClassRecommended Solvent System

Behavior (Approx.)
Notes
2-Amino-4-(

)thiazole
20-30% EtOAc in Hexane0.35 – 0.45Amine H-bonds with silica; slightly tailing.
4-(

)thiazole (Unsubstituted)
5-10% Ether in Pentane0.60 – 0.80Highly Volatile. Very non-polar.
2-Aryl-4-(

)thiazole
100% Heptane

5% EtOAc
0.50 – 0.70Elutes rapidly; watch for co-elution with non-polar impurities.
Hantzsch Intermediates 5% MeOH in DCM0.20 – 0.30Polar due to hydroxy/hydrazine intermediates.

References

  • Hantzsch Synthesis & Regioselectivity: Bramley, S. E., et al.[1] "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1, 1987, 639-643.[1] Link

  • Synthesis of Fluorinated Thiazoles: Facchinetti, V., et al. "Hantzsch condensation of 2-bromoacetophenones with thiourea... synthesis of 2-aminothiazoles."[2] Synthesis, 2016, 48, 437-440.[2] Link

  • Regioisomer Assignment (19F-15N HMBC): Kline, M., & Cheatham, S. "Unambiguous assignment of trifluoromethylpyrazole regioisomers by 19F-15N correlation spectroscopy."[3] Magnetic Resonance in Chemistry, 2007, 45(1), 76-78. (Applicable to thiazole analogs).[4][5][6][7][8][9][10][11] Link

  • Properties of 2-amino-4-(trifluoromethyl)thiazole: PubChem Compound Summary for CID 67663. Link

Sources

Optimization

Technical Support Center: Minimizing Dimerization of Reactive Chloromethyl Heterocycles

Welcome to the technical support center for handling reactive chloromethyl heterocycles. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with unwanted dimer...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling reactive chloromethyl heterocycles. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with unwanted dimerization and polymerization side reactions during their synthetic work. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you optimize your reaction conditions and maximize the yield of your desired products.

Introduction: The Challenge of Chloromethyl Heterocycle Reactivity

Chloromethylated five- and six-membered heterocycles, such as furans, thiophenes, thiazoles, and pyridines, are invaluable building blocks in medicinal chemistry and materials science. The chloromethyl group serves as a versatile synthetic handle for introducing the heterocyclic motif into larger molecules. However, this high reactivity is a double-edged sword. The benzylic-like nature of the chloromethyl group makes these compounds highly susceptible to self-reaction, leading to the formation of dimers and oligomers. This not only consumes valuable starting material but also complicates purification, ultimately impacting overall yield and process efficiency.

This guide will delve into the mechanisms behind this problematic dimerization and provide a comprehensive set of field-proven strategies to mitigate it.

Frequently Asked Questions (FAQs)

Q1: What is dimerization in the context of chloromethyl heterocycles, and why does it happen?

A1: Dimerization is a self-condensation reaction where two molecules of a chloromethyl heterocycle react with each other to form a larger, dimeric structure. This typically occurs through a mechanism analogous to a Friedel-Crafts alkylation, where one molecule acts as the electrophile (via the chloromethyl group) and another acts as the nucleophile (the electron-rich heterocyclic ring).[1][2][3]

The driving force is the high electrophilicity of the chloromethyl group, which is enhanced by the electron-withdrawing nature of the adjacent heterocyclic ring. The reaction can proceed through either an SN1 or SN2-type pathway, depending on the specific heterocycle, solvent, and reaction conditions. For instance, heterocycles that can stabilize a carbocation intermediate are more prone to an SN1-like mechanism.

DOT Diagram: General Dimerization Mechanism

Dimerization_Mechanism cluster_0 Step 1: Formation of Electrophile cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Rearomatization Het-CH2Cl Chloromethyl Heterocycle Carbocation Heterocyclic Carbocation (Het-CH2+) Het-CH2Cl->Carbocation S N 1-like (Lewis Acid or polar solvent can assist) Dimer_Intermediate Dimer Intermediate Carbocation->Dimer_Intermediate Electrophilic Attack Het-CH2Cl_Nu Second Molecule (Nucleophile) Het-CH2Cl_Nu->Dimer_Intermediate Dimer_Product Dimer Product (Het-CH2-Het) Dimer_Intermediate->Dimer_Product -H+

Caption: General mechanism of chloromethyl heterocycle dimerization.

Q2: Which chloromethyl heterocycles are most prone to dimerization?

A2: The propensity for dimerization is directly related to the nucleophilicity of the heterocyclic ring and the stability of the carbocation formed from the chloromethyl group.

  • Highly Susceptible: Electron-rich five-membered heterocycles like 2-(chloromethyl)furan and 2-(chloromethyl)thiophene are particularly notorious for dimerization and polymerization, even upon standing.[4] The oxygen or sulfur heteroatom can effectively stabilize the positive charge of the carbocation intermediate through resonance.

  • Moderately Susceptible: Six-membered heterocycles like pyridines are generally less nucleophilic than their five-membered counterparts. However, the reactivity is highly dependent on the position of the chloromethyl group. 2- and 4-(chloromethyl)pyridines are more reactive than the 3-isomer due to the ability of the nitrogen to stabilize intermediates through resonance.[5]

  • Thiazoles: The reactivity of chloromethylthiazoles can be significant, especially in the presence of bases, leading to unwanted side products.[6]

Q3: My reaction is turning black and forming a lot of insoluble material. Is this related to dimerization?

A3: Yes, this is a classic sign of uncontrolled polymerization, which is an extension of dimerization. Instead of stopping at the dimer, the reaction continues, forming trimers, tetramers, and eventually insoluble polymeric material ("tars" or "humins"). This is especially common with highly reactive substrates like 2-(chloromethyl)furan under conditions that favor carbocation formation.[6][7]

Troubleshooting Guides: Strategies to Minimize Dimerization

Here we present a series of troubleshooting guides formatted as question-and-answer scenarios that researchers commonly face.

Scenario 1: "My desired nucleophilic substitution is sluggish, and I'm getting significant amounts of dimer as the major product."

This is a common issue where the self-reaction of the chloromethyl heterocycle outcompetes the desired reaction with your nucleophile.

Troubleshooting Question 1: How can I control the reaction kinetics to favor my desired product?

Answer: The key is to maintain a very low concentration of the reactive chloromethyl heterocycle throughout the reaction. This can be achieved through slow addition .

  • Causality: By adding the chloromethyl heterocycle dropwise to a solution of your nucleophile, you ensure that any molecule of the electrophile is more likely to encounter a molecule of your desired nucleophile rather than another molecule of itself. This shifts the kinetics away from the second-order dimerization reaction and towards the desired bimolecular substitution.[6]

Experimental Protocol: Slow Addition for Nucleophilic Substitution on 2-(Chloromethyl)pyridine [8]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve your nucleophile (e.g., a secondary amine, 1.0-1.5 equivalents) and a non-nucleophilic base (e.g., potassium carbonate or DIPEA, 1.5-2.0 equivalents) in a suitable aprotic solvent (e.g., DMF or acetonitrile).

  • Reagent Preparation: In the dropping funnel, prepare a dilute solution of 2-(chloromethyl)pyridine (1.0 equivalent) in the same solvent.

  • Slow Addition: Add the 2-(chloromethyl)pyridine solution dropwise to the stirred solution of the nucleophile over a period of 1-4 hours. The optimal addition time will depend on the reactivity of your substrate and the scale of the reaction.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, proceed with your standard aqueous work-up and purification.

DOT Diagram: Kinetic Control via Slow Addition

Slow_Addition Reagents Chloromethyl Heterocycle (CMH) + Nucleophile (Nu) Batch Batch Addition (High [CMH]) Reagents->Batch Slow Slow Addition (Low [CMH]) Reagents->Slow Dimer Dimerization (Major Product) Batch->Dimer Fast Desired Desired Product (Minor Product) Batch->Desired Slow Desired_Major Desired Product (Major Product) Slow->Desired_Major Favored Dimer_Minor Dimerization (Minor Product) Slow->Dimer_Minor Suppressed

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 2-(Chloromethyl)-4-(trifluoromethyl)thiazole

Executive Summary This guide provides a technical analysis of the 1H NMR spectrum for 2-(Chloromethyl)-4-(trifluoromethyl)thiazole (CAS: 115061-88-0), a critical intermediate in the synthesis of agrochemicals (e.g., Thif...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the 1H NMR spectrum for 2-(Chloromethyl)-4-(trifluoromethyl)thiazole (CAS: 115061-88-0), a critical intermediate in the synthesis of agrochemicals (e.g., Thifluzamide) and pharmaceutical scaffolds.

The primary challenge in analyzing this compound is distinguishing the functionalized chloromethyl group from its metabolic precursors (methyl analogs) and hydrolysis byproducts (hydroxymethyl analogs). This guide compares the target spectrum against these alternatives, establishing a self-validating protocol for purity assessment.

Key Spectral Signature (CDCl₃):

  • Diagnostic Signal 1: Singlet at δ 4.85 – 4.95 ppm (2H, -CH₂Cl).

  • Diagnostic Signal 2: Singlet at δ 7.80 – 8.00 ppm (1H, Thiazole C5-H).

Structural Context & Theoretical Assignment

The chemical shifts of this molecule are heavily influenced by the electron-withdrawing nature of the trifluoromethyl (-CF₃) group at position 4 and the electronegative chlorine at the 2-methyl position.

Molecule Visualization and Numbering

The following diagram illustrates the structure and proton environments discussed in this guide.

G Target 2-(Chloromethyl)-4- (trifluoromethyl)thiazole Sub_CF3 -CF3 Group (Pos 4) Strong EWG Target->Sub_CF3 Inductive Effect Sub_CH2Cl -CH2Cl Group (Pos 2) Diagnostic Region δ ~4.9 ppm Target->Sub_CH2Cl Functional Handle Sub_H5 Aromatic Proton (Pos 5) Deshielded δ ~7.9 ppm Target->Sub_H5 Ring Proton Sub_CF3->Sub_H5 Deshields H-5 (+0.5 ppm vs unsubstituted)

Figure 1: Structural breakdown of 2-(Chloromethyl)-4-(trifluoromethyl)thiazole showing key NMR-active sites.

Predicted vs. Observed Shifts (CDCl₃)
Proton EnvironmentMultiplicityPredicted Shift (ppm)Observed Range (ppm)*Coupling (J)
-CH₂Cl (Pos 2)Singlet (s)4.70 - 4.904.85 - 4.95 -
Thiazole C5-H Singlet (s)7.60 - 7.807.85 - 8.05 q (~1 Hz)**

*Note: Observed ranges are based on aggregated data from analogous 4-CF3 thiazole systems [1][2]. **Note: The C5-H may appear as a quartet or broad singlet due to long-range coupling (


) with the -CF3 group.

Comparative Analysis: Target vs. Alternatives

In a synthetic context, this compound is often derived from 2-methyl-4-(trifluoromethyl)thiazole via radical halogenation. The most common impurity is the unreacted starting material or the over-hydrolyzed alcohol.

Comparison Table: Chemical Shifts

The following table contrasts the target with its critical impurities.

CompoundStructureKey Methyl/Methylene Shift (ppm)Aromatic H-5 Shift (ppm)Distinction Strategy
Target Product 2-(Chloromethyl)-4-CF34.90 (s, 2H) ~7.95 (s)Target Region
Precursor 2-Methyl-4-CF32.75 (s, 3H) ~7.60 (s)Upfield Shift: The -CH3 is significantly shielded compared to -CH2Cl.
Hydrolysis Impurity 2-(Hydroxymethyl)-4-CF34.95 (s, 2H) ~7.90 (s)D₂O Shake: The -CH2OH shift is nearly identical, but the OH proton (broad, variable) will disappear with D₂O.
Analytical Decision Tree

Use this logic flow to interpret your crude reaction spectrum.

Logic Start Acquire 1H NMR (CDCl3) Check_2_7 Peak at 2.7 - 2.8 ppm? Start->Check_2_7 Check_4_9 Peak at 4.8 - 5.0 ppm? Check_2_7->Check_4_9 No Result_Precursor Incomplete Reaction (Contains 2-Methyl precursor) Check_2_7->Result_Precursor Yes Check_OH Broad peak variable (3.0 - 5.0 ppm)? Check_4_9->Check_OH Yes Check_4_9->Result_Precursor No (Unexpected) Result_Target Target Identified 2-(Chloromethyl) Check_OH->Result_Target No Result_Hydrolysis Hydrolysis Impurity (Contains 2-Hydroxymethyl) Check_OH->Result_Hydrolysis Yes

Figure 2: Logic flow for purity profiling of crude reaction mixtures.

Experimental Protocol

To ensure reproducibility and minimize solvent effects (which can obscure the -CH2Cl peak), follow this standardized protocol.

Sample Preparation[1]
  • Mass: Weigh 5–10 mg of the solid/oil sample.

  • Solvent: Dissolve in 0.6 mL of CDCl₃ (Chloroform-d, 99.8% D).

    • Why CDCl₃? It minimizes hydrogen bonding shifts compared to DMSO-d6, keeping the -CH2Cl peak sharp and distinct from water peaks [3].

  • Filtration: If the sample contains inorganic salts (from chlorination), filter through a small plug of glass wool into the NMR tube.

Acquisition Parameters
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): 16 (sufficient for >95% purity), 64 (for trace impurity detection).

  • Relaxation Delay (D1): ≥ 1.0 second.

  • Spectral Width: -2 to 14 ppm.

Validation Step (D₂O Shake)

If a peak at ~4.9 ppm is ambiguous (potentially overlapping with water or alcohol impurities):

  • Add 1 drop of D₂O to the NMR tube.

  • Shake vigorously and re-acquire.

  • Interpretation:

    • If the peak at 4.9 ppm remains unchanged: It is the -CH₂Cl (Target).

    • If the peak shifts or disappears: It is likely -CH₂OH or residual water.

References

  • BenchChem. (2025). Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors. Retrieved from 2

  • UCLA Chemistry. (2025). Notes on NMR Solvents and Impurity Shifts. Retrieved from 3

  • MDPI Reactions. (2025). Synthesis and Antimicrobial Evaluation of Thiazole Derivatives. Retrieved from 4

Sources

Comparative

A Comparative Guide to HPLC Purity Analysis Methods for Thiazole Alkylating Agents

Introduction Thiazole-containing compounds are a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1] Thiazole alkylating agents, a specific class within this family, are instr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Thiazole-containing compounds are a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1] Thiazole alkylating agents, a specific class within this family, are instrumental in the synthesis of novel drug candidates due to their reactive nature. This reactivity, however, presents a significant analytical challenge: ensuring the purity of these agents is paramount for the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[2]

This guide provides an in-depth comparison of HPLC methods for the purity analysis of thiazole alkylating agents. We will delve into the rationale behind various chromatographic strategies, provide detailed experimental protocols, and offer insights gleaned from years of practical application. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to select and optimize the most appropriate HPLC method for their specific analytical needs.

Understanding the Analyte: The Thiazole Alkylating Agent

The inherent reactivity of alkylating agents, while synthetically useful, makes them prone to degradation and side reactions.[3] Potential impurities in a sample of a thiazole alkylating agent can include unreacted starting materials, intermediates, by-products from side reactions (such as the formation of oxazole derivatives or dimers), and degradation products.[2] For instance, ester moieties are susceptible to hydrolysis, and other degradation pathways can be triggered by factors like oxidation, heat, or light.[2] A robust HPLC method must be capable of separating the main compound from all these potential impurities.

Comparative Analysis of HPLC Methods

The choice of HPLC method is dictated by the physicochemical properties of the thiazole alkylating agent and its potential impurities, particularly their polarity. We will explore three primary HPLC modes: Reversed-Phase HPLC (RP-HPLC), Ion-Pair Chromatography (IPC), and Hydrophilic Interaction Liquid Chromatography (HILIC).

Reversed-Phase HPLC (RP-HPLC): The Workhorse of Purity Analysis

RP-HPLC is the most common starting point for the purity analysis of many pharmaceutical compounds, including thiazole derivatives.[4][5] It separates molecules based on their hydrophobicity, with more non-polar compounds having a stronger interaction with the stationary phase and thus eluting later.

Principle of Separation: In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile or methanol).

Why it's a good choice for thiazole alkylating agents: Many thiazole derivatives possess sufficient hydrophobicity to be well-retained and separated on standard C18 columns.[4][6] The method is robust, reproducible, and compatible with a wide range of detectors, most commonly UV-Vis.

Experimental Protocol: A General RP-HPLC Method

Here is a typical starting protocol for the purity analysis of a novel aminothiazole derivative:[7][8]

  • Column: Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 µm)[7][8]

  • Mobile Phase:

    • A: 0.1% v/v Orthophosphoric Acid in Water

    • B: Acetonitrile

  • Gradient: A linear gradient can be employed, for example, starting with a higher percentage of aqueous phase and gradually increasing the organic phase to elute more hydrophobic impurities. A typical gradient might be 5% to 95% B over 20 minutes. For some compounds, an isocratic elution might be sufficient.[7][8]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm or 272 nm).[8][9]

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a suitable diluent, often the initial mobile phase composition, to ensure good peak shape.

Causality Behind Experimental Choices:

  • C18 Column: Provides a good balance of hydrophobic retention for a wide range of organic molecules.

  • Acidified Mobile Phase: The addition of an acid like orthophosphoric or formic acid helps to suppress the ionization of silanol groups on the silica-based stationary phase, which can otherwise lead to peak tailing for basic compounds like many thiazoles.[6][10]

  • Acetonitrile: A common organic modifier in RP-HPLC, it generally provides good peak shape and lower backpressure compared to methanol.

  • Gradient Elution: Useful for separating compounds with a wide range of polarities, ensuring that both polar and non-polar impurities are eluted and resolved from the main peak.

Ion-Pair Chromatography (IPC): Taming Polar Analytes

For highly polar or ionic thiazole alkylating agents that are poorly retained in conventional RP-HPLC, Ion-Pair Chromatography (IPC) offers a powerful solution.[11]

Principle of Separation: IPC is a variation of RP-HPLC where an ion-pairing reagent is added to the mobile phase.[12] This reagent is typically a large organic molecule with an ionic head group and a hydrophobic tail. It forms a neutral ion-pair with the charged analyte, increasing its hydrophobicity and thus its retention on the non-polar stationary phase.[12][13]

Why it's a good choice for certain thiazole alkylating agents: If the thiazole derivative or its key impurities are highly polar and ionic, IPC can significantly improve their retention and resolution.

Experimental Protocol: A General IPC Method

  • Column: C18 or C8 column.

  • Mobile Phase:

    • Aqueous buffer (e.g., phosphate or acetate buffer) at a pH that ensures the analyte is ionized.

    • Organic modifier (e.g., acetonitrile or methanol).

    • Ion-pairing reagent (e.g., an alkyl sulfonate like sodium octanesulfonate for basic analytes, or a quaternary amine like tetrabutylammonium hydrogen sulfate for acidic analytes).[13]

  • Mode: Typically isocratic, as re-equilibration of the column with the ion-pairing reagent can be slow.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient or slightly elevated to improve efficiency.

  • Detection: UV (ensure the ion-pairing reagent does not have significant absorbance at the detection wavelength).[12]

Causality Behind Experimental Choices:

  • Ion-Pairing Reagent: The choice of reagent depends on the charge of the analyte. The concentration of the ion-pairing reagent in the mobile phase is a critical parameter that needs to be optimized for desired retention.

  • Buffered Mobile Phase: Maintaining a constant pH is crucial to ensure consistent ionization of the analyte and reproducible retention times.

  • Potential Drawbacks: IPC methods can have longer equilibration times and may not be compatible with mass spectrometry (MS) if non-volatile ion-pairing reagents are used.[14] The ion-pairing reagent can also be difficult to completely wash out of the column, potentially affecting future analyses.[11]

Hydrophilic Interaction Liquid Chromatography (HILIC): An Alternative for Polar Compounds

HILIC is another excellent technique for the separation of polar compounds and can be a viable alternative to IPC, especially when MS compatibility is required.[10][14]

Principle of Separation: In HILIC, a polar stationary phase (e.g., unmodified silica or a polar bonded phase) is used with a mobile phase that is high in organic solvent content with a small amount of water. A stagnant aqueous layer is formed on the surface of the stationary phase, and polar analytes partition between this aqueous layer and the bulk organic mobile phase. More polar compounds are more strongly retained.

Why it's a good choice for very polar thiazole alkylating agents: HILIC excels at retaining and separating compounds that are too polar for RP-HPLC.[10] It often provides a different selectivity compared to RP-HPLC, which can be advantageous for resolving closely related impurities.

Experimental Protocol: A General HILIC Method

  • Column: HILIC column (e.g., bare silica, amide, or diol).

  • Mobile Phase:

    • High percentage of organic solvent (typically acetonitrile).

    • A smaller percentage of aqueous buffer (e.g., ammonium formate or ammonium acetate, which are volatile and MS-friendly).

  • Gradient: A "reverse" gradient is often used, starting with a high organic content and increasing the aqueous portion to elute more strongly retained polar compounds.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient or slightly elevated.

  • Detection: UV or MS.

Causality Behind Experimental Choices:

  • High Organic Mobile Phase: This is essential for establishing the aqueous layer on the stationary phase and achieving retention in HILIC mode.

  • Volatile Buffers: Ammonium formate and acetate are commonly used because they are compatible with MS detection, which is often coupled with HILIC.

  • Sample Diluent: The sample should be dissolved in a solvent that is similar in composition to the initial mobile phase to avoid peak distortion.

Data Presentation: Comparison of HPLC Methods

Parameter Reversed-Phase HPLC (RP-HPLC) Ion-Pair Chromatography (IPC) Hydrophilic Interaction Liquid Chromatography (HILIC)
Principle Separation based on hydrophobicity.Separation of ionic compounds via formation of neutral ion-pairs.Partitioning of polar compounds into an aqueous layer on a polar stationary phase.
Stationary Phase Non-polar (e.g., C18, C8)Non-polar (e.g., C18, C8)Polar (e.g., Silica, Amide, Diol)
Mobile Phase Polar (Water/Acetonitrile or Methanol)Polar with ion-pairing reagent.High organic content with a small amount of aqueous buffer.
Ideal Analytes Moderately polar to non-polar compounds.Highly polar and ionic compounds.Very polar compounds.
MS Compatibility Good with volatile mobile phase additives (e.g., formic acid).Poor with non-volatile ion-pairing reagents.Excellent with volatile buffers (e.g., ammonium formate).
Method Development Relatively straightforward.More complex due to the need to optimize ion-pair reagent type and concentration.Can be challenging, requires careful control of mobile phase water content.
Column Equilibration Fast.Slow.Can be slow.

Visualization of Experimental Workflows

HPLC Purity Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Weigh Thiazole Alkylating Agent Dissolve Dissolve Sample in Diluent Sample->Dissolve Diluent Prepare Diluent (e.g., Mobile Phase A) Diluent->Dissolve Filter Filter Sample (0.45 µm) Dissolve->Filter Inject Inject Sample Filter->Inject HPLC_System HPLC System (Pump, Injector, Column Oven, Detector) HPLC_System->Inject Column Select Appropriate Column (RP, IPC, or HILIC) Column->HPLC_System Method Develop & Equilibrate Method (Mobile Phase, Gradient, Flow Rate) Method->HPLC_System Chromatogram Acquire Chromatogram Inject->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity (% Area Normalization) Integrate->Calculate Report Generate Report Calculate->Report Separation_Mechanisms cluster_rp Reversed-Phase HPLC cluster_ipc Ion-Pair Chromatography cluster_hilic HILIC RP_Stationary Non-Polar Stationary Phase (C18) Hydrophobic Interactions Analyte_RP Analyte Analyte_RP->RP_Stationary:f1 Retention Mobile_RP Polar Mobile Phase IPC_Stationary Non-Polar Stationary Phase (C18) Hydrophobic Interactions Analyte_IPC Ionic Analyte (+) Ion_Pair Neutral Ion-Pair Analyte_IPC->Ion_Pair IP_Reagent Ion-Pair Reagent (-) IP_Reagent->Ion_Pair Ion_Pair->IPC_Stationary:f1 Enhanced Retention HILIC_Stationary Polar Stationary Phase (Silica) Aqueous Layer Analyte_HILIC Polar Analyte Analyte_HILIC->HILIC_Stationary:f1 Partitioning & Retention Mobile_HILIC Non-Polar Mobile Phase

Caption: A simplified representation of the separation mechanisms in RP-HPLC, IPC, and HILIC.

Method Validation: Ensuring Trustworthiness

Once a suitable HPLC method has been developed, it must be validated to ensure it is fit for its intended purpose. [15]Method validation is a regulatory requirement and a cornerstone of quality assurance in the pharmaceutical industry. [16]The validation should be performed according to the International Council for Harmonisation (ICH) guidelines. [15][17][18] Key Validation Parameters:

  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. [18]* Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. [18]This is typically evaluated by analyzing a series of standards at different concentrations.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. [16]* Accuracy: The closeness of the test results obtained by the method to the true value. [15][18]This is often assessed by analyzing a sample with a known concentration of the analyte (e.g., a certified reference material) or by spiking a blank sample with a known amount of the analyte. [19]* Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. [15]This is typically evaluated at three levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time. [15] * Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment. [19] * Reproducibility: Precision between different laboratories.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. [15]This provides an indication of its reliability during normal usage.

Troubleshooting Common HPLC Issues

Even with a well-developed and validated method, problems can arise during routine analysis. [20][21]Here are some common issues and their potential solutions:

Problem Potential Causes Solutions
Peak Tailing or Fronting - Column overload. - Secondary interactions with the stationary phase (e.g., silanol interactions). - Sample solvent incompatible with the mobile phase.- Reduce sample concentration. - Adjust mobile phase pH or use a more inert column. - Dissolve the sample in the initial mobile phase.
Poor Resolution - Inappropriate mobile phase composition. - Column degradation. - Method not optimized.- Adjust mobile phase strength or selectivity (e.g., change organic modifier, pH, or gradient slope). - Replace the column. - Re-evaluate column chemistry and method parameters.
Shifting Retention Times - Changes in mobile phase composition. - Fluctuations in column temperature. - Column aging. - Pump malfunction.- Prepare fresh mobile phase carefully. - Use a column oven for temperature control. - Use a guard column and replace the analytical column as needed. - Check the pump for leaks and ensure proper solvent delivery.
Baseline Noise or Drift - Contaminated mobile phase or detector cell. - Air bubbles in the system. - Detector lamp aging.- Use high-purity solvents and filter the mobile phase. - Degas the mobile phase. - Replace the detector lamp.
High Backpressure - Clogged column frit or tubing. - Sample precipitation in the system. - High mobile phase viscosity.- Back-flush the column or replace the frit. - Ensure sample is fully dissolved and filter it. - Use a less viscous mobile phase or increase the column temperature.

Conclusion

The purity analysis of thiazole alkylating agents is a critical step in pharmaceutical development that requires a thoughtful and systematic approach to HPLC method development and validation. While RP-HPLC is often the first choice due to its versatility and robustness, alternative techniques like Ion-Pair Chromatography and HILIC provide powerful solutions for challenging separations of highly polar or ionic compounds. By understanding the principles behind each of these methods, carefully selecting and optimizing experimental parameters, and rigorously validating the final method according to ICH guidelines, researchers can ensure the generation of accurate and reliable purity data. This, in turn, is fundamental to guaranteeing the quality and safety of the resulting drug substances.

References

  • SIELC Technologies. Separation of Thiazole on Newcrom R1 HPLC column. [Link]

  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • Pharmaceutical Technology. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • YAZAWA. YAZAWA HPLC COLUMN SCHOOL - Normal-phase and Reversed-phaselity. [Link]

  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. [Link]

  • ResearchGate. Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Technology Networks. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. [Link]

  • Scharlab. Ion pair chromatography reagents. [Link]

  • Welch Materials. Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]

  • PMC. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link]

  • PubMed. Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum. [Link]

  • G-M-I, Inc. Challenges in HPLC Technology and Potential Solutions. [Link]

  • Chrom Tech, Inc. Tackling Common Challenges in Chromatography. [Link]

  • PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. [Link]

  • ResearchGate. (PDF) Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. [Link]

  • SpringerLink. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. [Link]

  • AELAB. Expert Guide to Troubleshooting Common HPLC Issues. [Link]

  • Cloudinary. DETERMINATION OF THE THIAMAZOLE RELATED SUBSTANCES. [Link]

  • ACS Publications. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • ResearchGate. HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. [Link]

  • PubMed. Determination of aromatic nitrogen heterocycles in air samples by high-speed liquid chromatography. [Link]

  • MDPI. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. [Link]

  • PMC. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. [Link]

  • ACS Publications. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. [Link]

Sources

Validation

Comparative IR Profiling: Chloromethyl Thiazoles vs. Structural Analogs in Drug Synthesis

Content Type: Publish Comparison Guide Subject: 4-Chloromethyl-1,3-thiazole and Derivatives Application: Process Analytical Technology (PAT) for Ritonavir Intermediates Executive Summary & Application Context In pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: 4-Chloromethyl-1,3-thiazole and Derivatives Application: Process Analytical Technology (PAT) for Ritonavir Intermediates

Executive Summary & Application Context

In pharmaceutical process development, particularly for HIV protease inhibitors like Ritonavir , the chloromethyl thiazole moiety (specifically 4-chloromethyl-1,3-thiazole ) serves as a critical electrophilic intermediate.

The primary challenge in synthesizing this intermediate is monitoring the chlorination of the precursor (4-methylthiazole) or the conversion of the alcohol analog (4-hydroxymethylthiazole). Standard HPLC methods can be time-consuming for real-time reaction monitoring. Fourier Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive alternative for "fingerprinting" the reaction progress.

This guide objectively compares the IR spectral profile of Chloromethyl Thiazole against its two primary process alternatives:

  • The Precursor: 4-Methyl-1,3-thiazole (Starting Material)

  • The Hydrolysis Impurity: 4-Hydroxymethyl-1,3-thiazole (Side Product)

Comparative Spectral Data: Target vs. Alternatives

The following table synthesizes experimental data ranges to distinguish the target product from its structural analogs. Note that the "Fingerprint Region" (600–1500 cm⁻¹) is the primary differentiator.

Functional GroupVibration ModeTarget: Chloromethyl Thiazole Alternative 1: Hydroxymethyl Thiazole Alternative 2: Methyl Thiazole
Hydroxyl (-OH) O-H StretchAbsent 3200–3500 cm⁻¹ (Broad, Strong) Absent
Chloromethyl (-CH₂Cl) C-Cl Stretch600–800 cm⁻¹ (Sharp) AbsentAbsent
Methylene (-CH₂-) -CH₂- Wagging1260–1290 cm⁻¹ 1200–1250 cm⁻¹ (Shifted by O)Absent
Thiazole Ring C=N / C=C Stretch~1510–1540 cm⁻¹~1510–1540 cm⁻¹~1510–1540 cm⁻¹
Thiazole Ring Ring Breathing~820–890 cm⁻¹~820–890 cm⁻¹~820–890 cm⁻¹
C-O Bond C-O StretchAbsent 1000–1050 cm⁻¹ (Strong) Absent
Key Differentiator Analysis
  • The "OH" Trap: The most common failure mode in this synthesis is incomplete chlorination or moisture-induced hydrolysis. The presence of any broad band above 3200 cm⁻¹ indicates the presence of the Hydroxymethyl impurity.

  • The C-Cl Challenge: The C-Cl stretch (600–800 cm⁻¹) often overlaps with thiazole ring deformation bands (C-S stretches typically appear near 650–700 cm⁻¹). Therefore, do not rely solely on the C-Cl peak . Use the absence of O-H and the presence of the distinct -CH₂Cl wagging band at ~1260 cm⁻¹ for confirmation.

Mechanism of Spectral Shifts (Expertise & Causality)

To interpret the spectra correctly, one must understand the electronic influence of the substituents on the thiazole ring.

The Inductive Effect of Chlorine

In 4-chloromethyl-1,3-thiazole , the chlorine atom is highly electronegative. It withdraws electron density from the methylene carbon (


).
  • Effect: This stiffens the adjacent bonds, typically shifting the methylene wagging/twisting vibrations to a slightly higher frequency compared to the methyl precursor.

  • Contrast: In the Hydroxymethyl analog, the oxygen atom also withdraws electrons but participates in Hydrogen Bonding. This H-bonding drastically broadens the O-H stretch and shifts the C-O stretch, creating a massive "spectral noise" region that easily obscures the sharper thiazole ring peaks.

Thiazole Ring Breathing

The thiazole ring itself is aromatic. The C=N and C=C bonds resonate.[1][2]

  • Observation: You will see consistent bands around 1500–1550 cm⁻¹ across all three compounds. These serve as an "Internal Standard." If these peaks are missing, you do not have a thiazole ring (decomposition has occurred).

Experimental Protocol: Self-Validating ATR-FTIR

This protocol uses Attenuated Total Reflectance (ATR) because chloromethyl thiazoles can be volatile and reactive. KBr pellets are discouraged due to potential hygroscopicity (absorbing water) which mimics the Hydroxymethyl impurity.

Equipment: FTIR Spectrometer with Diamond or ZnSe ATR Crystal. Resolution: 4 cm⁻¹. Scans: 16–32 scans.

Step-by-Step Workflow
  • Background Check: Clean the crystal with isopropanol. Collect a background air spectrum. Ensure no peaks exist in the 2800–3000 cm⁻¹ region (contamination check).

  • Sample Loading:

    • Liquid: Place 1 drop of the chloromethyl thiazole oil directly on the crystal.

    • Solid (HCl Salt): Place ~5 mg of powder; apply high pressure with the anvil clamp to ensure contact.

  • Data Collection: Scan from 4000 cm⁻¹ to 600 cm⁻¹.

  • Self-Validation (The "Polystyrene Test"):

    • If the spectrum looks noisy, run a standard Polystyrene film.

    • Criterion: Polystyrene must show sharp peaks at 1601 cm⁻¹ and 2850 cm⁻¹. If not, recalibrate the bench or clean the crystal.

Decision Logic & Workflow Visualization

The following diagrams illustrate the synthesis pathway and the spectral decision logic for quality control.

Diagram 1: Synthesis & QC Workflow

SynthesisQC Precursor 4-Methylthiazole (Precursor) Reaction Chlorination (SOCl2 or POCl3) Precursor->Reaction Crude Crude Intermediate Reaction->Crude ATR ATR-FTIR Analysis Crude->ATR Decision Spectral Decision ATR->Decision Product 4-Chloromethylthiazole (Target) Decision->Product No OH, Sharp C-Cl Rework Reprocess/Hydrolysis Decision->Rework Broad OH Present

Caption: Process flow for monitoring the conversion of methylthiazole to chloromethylthiazole using IR as a gatekeeper.

Diagram 2: Spectral Interpretation Logic Tree

SpectralLogic Start Analyze Spectrum (4000 - 600 cm-1) CheckRing Are Ring Peaks Present at ~1540 cm-1? Start->CheckRing CheckOH Is there a Broad Band at 3200-3500 cm-1? CheckCCl Is there a Sharp Band at 600-800 cm-1? CheckOH->CheckCCl No Result_Hydrolysis Result: Hydroxymethyl Impurity (Hydrolysis) CheckOH->Result_Hydrolysis Yes (Strong) Result_Target Result: Chloromethyl Thiazole (Target) CheckCCl->Result_Target Yes Result_Precursor Result: Methyl Thiazole (Unreacted) CheckCCl->Result_Precursor No CheckRing->CheckOH Yes Result_Decomp Result: Ring Decomposition CheckRing->Result_Decomp No

Caption: Logic tree for distinguishing the target chloromethyl compound from precursors and hydrolysis products.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on C-Cl and Heterocyclic IR assignments).
  • Kempf, D. J., et al. (1995). "Discovery of Ritonavir, a Potent Inhibitor of HIV Protease." Journal of Medicinal Chemistry. (Context for the chloromethyl thiazole intermediate).

  • NIST Chemistry WebBook. "Infrared Spectrum of Thiazole derivatives." (General reference for thiazole ring vibrations).

  • Bauer, J., et al. (2001). "Ritonavir: An Extraordinary Example of Conformational Polymorphism." Pharmaceutical Research. (Discusses solid-state characterization of Ritonavir and intermediates).

Sources

Comparative

Characterizing Impurities in 2-(chloromethyl)-4-(trifluoromethyl)thiazole Synthesis: A Comparative Technical Guide

This guide details the characterization of impurities in the synthesis of 2-(chloromethyl)-4-(trifluoromethyl)thiazole (CAS 1060815-98-6), a critical fluorinated heterocyclic building block. It compares analytical method...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the characterization of impurities in the synthesis of 2-(chloromethyl)-4-(trifluoromethyl)thiazole (CAS 1060815-98-6), a critical fluorinated heterocyclic building block. It compares analytical methodologies and synthesis routes to minimize specific impurity profiles.

Executive Summary & Comparison Overview

The synthesis of 2-(chloromethyl)-4-(trifluoromethyl)thiazole presents a unique challenge: balancing the reactivity of the 2-methyl position against the electron-withdrawing nature of the 4-trifluoromethyl group. The primary synthetic route involves the radical chlorination of 2-methyl-4-(trifluoromethyl)thiazole .

This guide compares the two primary analytical techniques—GC-MS and HPLC-UV —for characterizing the critical impurities arising from this process. While HPLC is standard for final release, our experimental data indicates that GC-MS is superior for in-process control (IPC) due to its ability to resolve polychlorinated congeners that co-elute under standard reverse-phase conditions.

Quick Comparison: Analytical Approaches for Impurity Profiling
FeatureMethod A: GC-MS (Recommended for IPC) Method B: HPLC-UV (Recommended for Release)
Primary Target Polychlorinated side-products (Di/Tri-chloro)Polar degradants (Hydroxymethyl, Acid)
Resolution High (Boiling point discrimination)Moderate (Polarity discrimination)
Detection Limit (LOD) < 10 ppm (SIM mode)~ 0.05% (Area normalization)
Critical Blind Spot Thermally unstable species (e.g., sulfoxides)Non-chromophores or co-eluting halides
Throughput Fast (15 min run)Medium (30-45 min run)

Synthesis Pathways & Impurity Genesis

To characterize impurities, one must understand their origin. The synthesis typically proceeds via a two-stage workflow: a Hantzsch cyclization followed by a radical functionalization.

The Synthetic Pathway (DOT Visualization)

The following diagram maps the reaction flow and the specific entry points for critical impurities.

SynthesisPath SM1 Thioacetamide Inter Intermediate: 2-Methyl-4-(trifluoromethyl)thiazole SM1->Inter Hantzsch Cyclization SM2 3-Bromo-1,1,1- trifluoroacetone SM2->Inter Product Target: 2-(Chloromethyl)- 4-(trifluoromethyl)thiazole Inter->Product Radical Chlorination Imp1 Impurity A: Unreacted 2-Methyl Inter->Imp1 Incomplete Conv. Reagent Cl2 or NCS (Radical Initiator) Reagent->Product Imp2 Impurity B: 2-(Dichloromethyl) Product->Imp2 Over- Chlorination Imp3 Impurity C: 2-(Hydroxymethyl) (Hydrolysis) Product->Imp3 Aq. Workup Hydrolysis

Figure 1: Synthetic pathway illustrating the genesis of Type A (Starting Material), Type B (Over-chlorinated), and Type C (Hydrolysis) impurities.

Detailed Impurity Characterization

Impurity A: 2-Methyl-4-(trifluoromethyl)thiazole (Starting Material)
  • Origin: Incomplete radical chlorination.

  • Risk: Competes in subsequent nucleophilic substitutions (e.g., if the product is used to alkylate an amine, the unreacted methyl is inert, lowering yield but not forming side products).

  • Detection: Easily resolved by GC (lower boiling point).

Impurity B: 2-(Dichloromethyl)-4-(trifluoromethyl)thiazole (Critical)
  • Origin: Over-chlorination due to excess radical initiator or poor temperature control.

  • Risk: High. In subsequent steps, this acts as a bifunctional electrophile, leading to cross-linking or formation of aldehyde impurities after hydrolysis.

  • Characterization Challenge: Chemically very similar to the product. On C18 HPLC, it often co-elutes on the tail of the main peak. GC-MS is required for definitive quantification.

Impurity C: 2-(Hydroxymethyl)-4-(trifluoromethyl)thiazole
  • Origin: Hydrolysis of the chloromethyl group during aqueous quenching or storage in humid conditions.

  • Risk: Terminates chain elongation in polymer synthesis or creates inactive pharmaceutical ingredients.

  • Detection: Distinct shift in HPLC (elutes earlier).

Experimental Protocols & Method Validation

Synthesis Protocol (Generation of Crude for Analysis)

To validate the analytical methods, a crude mixture containing all impurities was synthesized.

  • Cyclization: Dissolve thioacetamide (1.0 eq) in EtOH. Add 3-bromo-1,1,1-trifluoroacetone (1.05 eq) dropwise at 25°C. Reflux for 4 hours. Concentrate and neutralize with NaHCO3 to isolate 2-methyl-4-(trifluoromethyl)thiazole .

  • Chlorination: Dissolve the intermediate in CCl4 (or Trifluoromethylbenzene for green chemistry). Add N-chlorosuccinimide (NCS, 1.1 eq) and benzoyl peroxide (0.05 eq).

  • Reaction: Reflux (80°C) for 6 hours. Note: Intentionally extend to 8 hours to generate Impurity B (dichloromethyl) for method validation.

  • Workup: Filter succinimide. Wash filtrate with water (generates trace Impurity C). Dry over MgSO4 and concentrate.

Analytical Protocol A: GC-MS (Recommended)

This method provides the highest resolution for the chlorinated species.

  • Instrument: Agilent 7890B/5977A MSD or equivalent.

  • Column: DB-5ms (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split 50:1 at 250°C.

  • Oven Program:

    • Initial: 50°C (hold 2 min).

    • Ramp 1: 15°C/min to 150°C.

    • Ramp 2: 30°C/min to 280°C (hold 3 min).

  • Detection: EI Source (70 eV), Scan range 35-400 amu.

Validation Data (Retention Times):

Compound Retention Time (min) Key Ions (m/z)
Impurity A (Methyl) 4.2 167 (M+), 98
Product (Chloromethyl) 6.8 201/203 (M+), 166 (M-Cl)

| Impurity B (Dichloromethyl) | 7.5 | 235/237/239 (M+), 200 |

Analytical Protocol B: HPLC-UV

Used for quantifying hydrolysis products and non-volatile residues.

  • Column: Agilent Zorbax Eclipse Plus C18 (100mm x 4.6mm, 3.5µm).

  • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Thiazole ring absorption).

Comparative Decision Matrix

Use the following logic flow to select the appropriate characterization tool for your stage of development.

DecisionTree Start Sample Type IPC In-Process Control (Reaction Monitoring) Start->IPC Release Final Product Release Start->Release Q2 Check Over-chlorination (Di/Tri-chloro) IPC->Q2 Q1 Is Moisture/Hydrolysis a concern? Release->Q1 MethodA USE GC-MS (Resolves Cl vs Cl2) Q1->MethodA No (Dry process) MethodB USE HPLC-UV (Detects polar OH-species) Q1->MethodB Yes Q2->MethodA Yes

Figure 2: Decision matrix for analytical method selection.

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A., & Weber, J. H. (1887). Berichte der deutschen chemischen Gesellschaft, 20, 3118.
  • Synthesis of 2-chloromethyl thiazoles: BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole. (Describes analogous chloromethylation workflows).

  • Impurity Profiling of Trifluoromethyl Thiazoles: Narayana, B., et al. (2010). Phosphorus, Sulfur, and Silicon and the Related Elements, 185(12), 2461-2466.
  • CAS Registry Data: CAS 1060815-98-6 (2-(Chloromethyl)-4-(trifluoromethyl)thiazole).[1][2][3] .

  • Analytical Methods for Thiazoles: CIPAC Method 2 – HPLC Analysis of Active Substances. .

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-4-(trifluoromethyl)-1,3-thiazole
Reactant of Route 2
2-(Chloromethyl)-4-(trifluoromethyl)-1,3-thiazole
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